molecular formula C16H20N2O3 B2483959 Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate CAS No. 2396580-33-7

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Numéro de catalogue: B2483959
Numéro CAS: 2396580-33-7
Poids moléculaire: 288.347
Clé InChI: IPLBUAHLMYMTFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a chemical compound of interest in medicinal chemistry and chemical biology research. The structure incorporates a piperidine moiety, a common feature in molecules that exhibit biological activity, and an acrylamide group which can be a key functional handle for further chemical modification . Piperidine-containing structures are frequently explored in drug discovery; for instance, similar scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases , and as dopamine reuptake inhibitors . Furthermore, related benzoate esters with piperidine substituents have been utilized as versatile intermediates and ligands, particularly in the synthesis of metal complexes for applications such as organic light-emitting diodes (OLEDs) . The prop-2-enamido (acrylamide) group presents a reactive site, making this compound a potential candidate for use as a building block in the synthesis of more complex molecules or for covalent binding studies. Researchers can employ this reagent to develop novel chemical probes or to explore structure-activity relationships. This product is designated For Research Use Only (RUO) and is not approved for use in humans, as a diagnostic agent, or for any other clinical application.

Propriétés

IUPAC Name

methyl 3-piperidin-1-yl-4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-15(19)17-13-8-7-12(16(20)21-2)11-14(13)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBUAHLMYMTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=O)C=C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate: Chemical Structure, Physicochemical Properties, and Application in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from reversible to irreversible kinase inhibitors represents a paradigm shift in modern precision oncology and immunology. Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (Formula: C16​H20​N2​O3​ ) is a highly specialized, multifunctional chemical entity that serves as a prototypical intermediate and model scaffold in the design of Targeted Covalent Inhibitors (TCIs).

Characterized by a rigid benzoate core, a basic piperidine solubilizing group, and an electrophilic acrylamide warhead, this compound encapsulates the core design principles used to target non-catalytic nucleophilic cysteine residues in kinases such as Bruton’s Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR)[1]. This whitepaper provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, mechanistic utility, and the rigorous synthetic protocols required for its preparation.

Chemical Structure & Molecular Architecture

The structural brilliance of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate lies in its modularity. Each functional group occupies a specific pharmacophoric niche:

  • Methyl Benzoate Core (Positions 1, 3, 4): The aromatic ring provides the necessary planar geometry for π−π stacking within the hydrophobic pockets of kinase active sites. The methyl ester at C1 serves as a versatile synthetic handle; it can be retained for lipophilic contacts or saponified into a carboxylic acid for further amide coupling to extended hinge-binding motifs.

  • Piperidine Ring (Position 3): The inclusion of a cyclic tertiary amine introduces a basic center ( pKa​≈8−9 ) that significantly enhances aqueous solubility. In a biological context, this moiety is often designed to project outward into the solvent-exposed channel of the kinase, optimizing the pharmacokinetic profile without disrupting the binding affinity.

  • Prop-2-enamido Group / Acrylamide (Position 4): This is the reactive "warhead." The α,β -unsaturated carbonyl is a Michael acceptor. It is specifically chosen for its weak, "tunable" electrophilicity, ensuring it remains relatively inert to ubiquitous cellular thiols (like glutathione) until non-covalent binding places it in strict proximity to a target cysteine[2].

G Core Methyl Benzoate Core (Scaffold & Orientation) Piperidine Piperidine Ring (C3) (Solvent Channel / Basicity) Core->Piperidine Modulates LogP & Solubility Acrylamide Prop-2-enamido Group (C4) (Electrophilic Warhead) Core->Acrylamide Positions Michael Acceptor

Caption: Pharmacophore architecture and functional roles of the target compound.

Physicochemical Properties

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The compound adheres strictly to Lipinski’s Rule of Five, making it an ideal building block for orally bioavailable drugs.

Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
Molecular Formula C16​H20​N2​O3​ Standard mass for a fragment-like intermediate.
Molecular Weight 288.35 g/mol Leaves ≈200 Da for additional hinge-binding motifs.
LogP (Calculated) 2.8−3.2 Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (tPSA) 58.6A˚2 Excellent for cellular penetration; avoids efflux pumps.
Hydrogen Bond Donors (HBD) 1 (Amide NH)Minimizes desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA) 4 (O, N atoms)Facilitates interactions with the kinase hinge region.
Rotatable Bonds 5 Balances conformational flexibility with binding entropy.

Mechanistic Role in Targeted Covalent Inhibition

The defining feature of this molecule is the acrylamide warhead . In the development of covalent kinase inhibitors, the goal is to achieve a "hit-and-run" pharmacological profile or sustained target engagement that outlasts the systemic clearance of the drug[3].

The Causality of the Michael Addition

Acrylamides are the most popular warheads in FDA-approved TCIs because of their finely tuned reactivity[2]. The mechanism relies on proximity-induced covalent bonding :

  • Non-Covalent Docking: The benzoate and piperidine domains drive the initial, reversible binding of the molecule to the target protein ( Ki​ ).

  • Orientation: This binding precisely aligns the β -carbon of the acrylamide with a nucleophilic thiolate (e.g., Cys481 in BTK or Cys797 in EGFR)[1].

  • Nucleophilic Attack: The target thiolate attacks the electron-deficient β -carbon, pushing electrons through the double bond to the carbonyl oxygen, forming an enolate intermediate.

  • Protonation: The enolate is rapidly protonated by the surrounding solvent or local amino acid residues, resulting in a stable, irreversible thioether adduct ( kinact​ )[4].

G Target Kinase Target (e.g., EGFR Cys797) Proximity Non-Covalent Docking (Proximity Induction) Target->Proximity Warhead Acrylamide Warhead (beta-carbon) Warhead->Proximity Attack Nucleophilic Attack (Thiolate Addition) Proximity->Attack Adduct Irreversible Adduct (Thioether Bond) Attack->Adduct

Caption: Mechanism of targeted covalent inhibition via proximity-induced Michael addition.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

Synthetic Methodology

Precursor: Methyl 4-amino-3-(piperidin-1-yl)benzoate. Reagents: Acryloyl chloride, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM, anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of Methyl 4-amino-3-(piperidin-1-yl)benzoate in anhydrous DCM ( 0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of DIPEA. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while effectively scavenging the HCl byproduct to prevent protonation of the piperidine ring.

  • Temperature Control: Cool the reaction flask to exactly 0∘C using an ice-water bath. Causality: Acryloyl chloride is highly reactive. Lowering the temperature suppresses exothermic runaway and prevents the premature polymerization of the acrylamide double bond.

  • Acylation: Dropwise addition of 1.1 eq of acryloyl chloride over 15 minutes.

  • Reaction Maturation: Allow the reaction to stir at 0∘C for 30 minutes, then slowly warm to room temperature over 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 1:1, UV 254 nm).

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ . Causality: The mild base neutralizes residual HCl and hydrolyzes unreacted acryloyl chloride into water-soluble acrylic acid, which is easily removed in the aqueous layer.

  • Extraction & Drying: Extract the aqueous layer with DCM ( ). Combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature <35∘C to prevent thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% Ethyl Acetate in Hexanes).

G SM Methyl 4-amino-3-(piperidin-1-yl)benzoate Reaction Amidation Reaction (Strict Temp Control) SM->Reaction Reagent Acryloyl Chloride + DIPEA (Anhydrous DCM, 0°C) Reagent->Reaction Quench Aqueous Quench & Extraction (NaHCO3 / Brine) Reaction->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify Product Purified Final Product Purify->Product

Caption: Step-by-step synthetic workflow for the acrylamide intermediate.

Analytical Validation Protocol

To validate the structural integrity of the synthesized compound, the following analytical checkpoints must be met:

  • LC-MS (ESI+): The basic piperidine nitrogen readily ionizes. The mass spectrum must show a dominant [M+H]+ peak at m/z≈289.1 . The absence of peaks at m/z≈343 confirms that double-acylation (at the amide nitrogen) did not occur.

  • 1 H NMR ( 400 MHz , CDCl3​ ):

    • Acrylamide Validation: The terminal vinyl protons ( =CH2​ ) must appear as two distinct doublets or doublet of doublets in the downfield region ( δ≈5.7−6.5 ppm ), while the internal vinyl proton ( −CH= ) appears as a complex multiplet around δ≈6.2−6.4 ppm .

    • Core Validation: The methyl ester protons will appear as a sharp, highly integrated singlet at δ≈3.9 ppm .

    • Piperidine Validation: Broad multiplets in the aliphatic region ( δ≈1.5−3.0 ppm ) integrating to 10 protons confirm the intact piperidine ring.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]

  • Covalent inhibitors: a rational approach to drug discovery. RSC Publishing.[Link]

  • Developing irreversible inhibitors of the protein kinase cysteinome. PMC.[Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. ResearchGate.[Link]

Sources

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate. In the absence of extensive public data on this specific molecule, this document outlines a first-principles approach to determining its fundamental physicochemical properties. We will delve into the systematic derivation of its molecular formula from its IUPAC name, followed by the precise calculation of its molecular weight and exact mass. This guide also emphasizes the critical distinction between these two parameters and their respective applications in research and development, particularly in the context of analytical techniques like mass spectrometry. The methodologies and explanations provided herein are grounded in established chemical principles to ensure scientific integrity and to empower researchers with the foundational knowledge required for the accurate characterization of this and other novel compounds.

Introduction: Characterizing a Novel Compound

The compound Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a complex organic molecule that, based on preliminary searches of established chemical databases, appears to be a novel or not widely documented entity. Its structure suggests potential applications in medicinal chemistry and drug discovery, given the presence of pharmacophoric groups such as the benzoate ester, a piperidine moiety, and an acrylamide group.

In the characterization of any new chemical entity, the precise determination of its molecular weight and exact mass is a cornerstone of its identification and purity assessment. These fundamental properties are indispensable for:

  • Structural Elucidation: Confirming that the synthesized molecule corresponds to the intended structure.

  • Purity Assessment: Identifying potential impurities and byproducts.

  • Quantitative Analysis: Determining the concentration of the compound in various matrices.

  • Regulatory Submissions: Providing essential data for patents and regulatory filings.

This guide will walk through the process of establishing these critical parameters for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, providing a robust framework for its scientific investigation.

Derivation of the Molecular Formula

The first step in determining the molecular weight and exact mass of a compound is to establish its correct molecular formula. In the absence of a direct database entry, the formula can be systematically derived from its IUPAC name.

Deconstruction of the IUPAC Name

The name "Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate" can be broken down into its constituent functional groups:

  • Benzoate: This is the base structure, derived from benzoic acid (C₆H₅COOH). As an ester, the acidic proton is replaced.

  • Methyl: An esterifying group (-CH₃) that replaces the hydrogen of the carboxylic acid.

  • 3-(piperidin-1-yl): A piperidine ring (C₅H₁₁N) attached to the 3-position of the benzene ring via its nitrogen atom. When attached, it becomes a C₅H₁₀N- group, displacing a hydrogen atom.

  • 4-(prop-2-enamido): A prop-2-enamide (acrylamide, CH₂=CH-CONH₂) group attached to the 4-position of the benzene ring via its nitrogen atom. This -NH-CO-CH=CH₂ group (C₃H₄NO) also displaces a hydrogen atom.

Stepwise Assembly of the Molecular Formula
  • Start with the benzene ring: C₆H₆

  • Add the carboxylate group for benzoate: C₆H₅COO-

  • Add the methyl group: C₆H₅COOCH₃ (Formula: C₈H₈O₂)

  • Substitute a piperidin-1-yl group at position 3: This replaces one of the ring hydrogens.

    • C₈H₇O₂ + C₅H₁₀N = C₁₃H₁₇NO₂

  • Substitute a prop-2-enamido group at position 4: This replaces another ring hydrogen.

    • C₁₃H₁₆NO₂ + C₃H₄NO = C₁₆H₂₀N₂O₃

Thus, the derived molecular formula for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is C₁₆H₂₀N₂O₃ .

Core Physicochemical Properties: Molecular Weight and Exact Mass

With the molecular formula established, we can now calculate the molecular weight and exact mass. While often used interchangeably in general discourse, these are distinct concepts with specific scientific meanings and applications.

Molecular Weight (Average Mass)

The molecular weight of a molecule is the sum of the average atomic masses of its constituent atoms. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is typically used in stoichiometric calculations for bulk quantities of a substance.

The molecular weight of C₁₆H₂₀N₂O₃ is calculated as follows:

ElementNumber of AtomsStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)1612.011192.176
Hydrogen (H)201.00820.160
Nitrogen (N)214.00728.014
Oxygen (O)315.99947.997
Total 288.347

The molecular weight of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is 288.34 g/mol .[1]

Exact Mass (Monoisotopic Mass)

The exact mass of a molecule is the sum of the masses of the most abundant isotopes of its constituent atoms. This value is crucial in high-resolution mass spectrometry (HRMS), where it is possible to resolve and measure the mass of individual isotopic peaks.

The exact mass of C₁₆H₂₀N₂O₃ is calculated using the masses of the most abundant isotopes:

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
¹²C1612.000000192.000000
¹H201.00782520.156500
¹⁴N214.00307428.006148
¹⁶O315.99491547.984745
Total 288.147393

The exact mass of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is 288.1474 Da .[1]

The Critical Distinction: Molecular Weight vs. Exact Mass in a Research Context

Understanding the difference between molecular weight and exact mass is paramount for researchers, as the application of the correct value is context-dependent.

  • Molecular Weight is a macroscopic property, essential for preparing solutions of a specific molarity and for calculating reaction yields. It represents the average mass of a population of molecules.

  • Exact Mass is a microscopic property, representing the mass of a single molecule composed of specific isotopes. Its primary use is in mass spectrometry for:

    • Compound Identification: The measured exact mass from an HRMS instrument can be used to determine the elemental composition of an unknown compound with high confidence.

    • Confirmation of Synthesis: Comparing the experimentally measured exact mass to the calculated exact mass provides strong evidence that the target molecule has been synthesized.

The following diagram illustrates the workflow for determining and applying these values:

G A IUPAC Name: Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate B Deconstruct into Functional Groups A->B C Derive Molecular Formula: C16H20N2O3 B->C D Calculate Molecular Weight (using Average Atomic Masses) C->D E Calculate Exact Mass (using Monoisotopic Masses) C->E F Stoichiometric Calculations (e.g., solution preparation) D->F G High-Resolution Mass Spectrometry (HRMS Analysis) E->G H Compound Identification and Structural Confirmation G->H

Workflow for Physicochemical Property Determination

Experimental Verification: A Protocol for High-Resolution Mass Spectrometry

To experimentally confirm the calculated exact mass, a high-resolution mass spectrometry analysis would be performed. The following is a generalized protocol.

Objective: To determine the experimental exact mass of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of the synthesized compound in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

    • Acquire data in positive ion mode, as the presence of nitrogen atoms makes the compound amenable to protonation ([M+H]⁺).

    • Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis:

    • Process the acquired data to identify the peak corresponding to the [M+H]⁺ ion.

    • Determine the experimentally measured m/z value of this peak.

    • Compare the experimental mass to the calculated exact mass of the [M+H]⁺ ion (288.1474 + 1.0078 = 289.1552 Da).

    • The mass error, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.

Visualization of the Molecular Structure

A 2D representation of the molecular structure of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate provides a clear visual reference.

Molecular Structure of the Target Compound

Conclusion

This technical guide has systematically determined the molecular weight and exact mass of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate to be 288.34 g/mol and 288.1474 Da, respectively. By deconstructing the IUPAC name to derive the molecular formula, C₁₆H₂₀N₂O₃, we have established a foundational dataset for this novel compound. The critical distinction between molecular weight for bulk property calculations and exact mass for high-resolution analytical techniques has been highlighted, providing essential context for researchers. The outlined hypothetical experimental workflow using high-resolution mass spectrometry offers a practical approach to empirically validate these calculated values, ensuring the scientific rigor required in drug development and chemical research.

References

  • PubChem. Compound Summary for CID 1714860. National Center for Biotechnology Information. [Link]

Sources

Preliminary toxicity screening results for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Preliminary Toxicity Screening of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, hereafter referred to as "Compound X". The preclinical safety assessment of any new chemical entity is a critical gating step in the drug development pipeline, designed to identify potential liabilities early to mitigate downstream risk and resource expenditure.[1][2] This document outlines a multi-pronged approach, commencing with an in silico structural hazard assessment, followed by in vitro evaluations of cytotoxicity and genotoxicity. Due to the absence of published empirical data for Compound X, this guide presents an illustrative analysis based on its structural components, providing detailed, field-proven protocols and plausible, hypothetical data to guide researchers. The central objective is to establish a foundational safety profile for Compound X, informing decisions for its continued development.

Introduction and Rationale

Compound X is a novel organic molecule featuring three key structural motifs: a methyl benzoate core, a saturated piperidine heterocycle, and a prop-2-enamido (acrylamide) functional group. While the benzoate and piperidine moieties are common in pharmaceuticals, the presence of an α,β-unsaturated amide raises immediate toxicological flags.[3][4][5] The acrylamide group is a well-documented reactive electrophile, capable of undergoing Michael addition with biological nucleophiles such as the thiol group of glutathione or nucleophilic centers on proteins and DNA.[6][7] This reactivity is a known driver of cytotoxicity, neurotoxicity, and genotoxicity.[8][9]

Therefore, a rigorous preliminary toxicity screen is not merely a regulatory formality but a scientific necessity. Our screening strategy is designed to efficiently probe the key toxicological endpoints associated with the compound's structural alerts. This guide details the causal logic behind each experimental choice, providing a self-validating system of protocols for generating a robust preliminary risk assessment.

In Silico Hazard Assessment: A Proactive Approach

Prior to committing resources to wet-lab experiments, computational toxicology models provide an invaluable, rapid assessment of potential liabilities based on chemical structure.[10][11] These systems leverage vast databases of known toxicants to identify fragments, or "structural alerts," that are associated with specific toxicological endpoints.

Causality of Method Selection

We employ a consensus approach using multiple predictive models to increase confidence in the findings. The primary focus is on mutagenicity, a critical and often irreversible endpoint.

  • DEREK (Deductive Estimate of Risk from Existing Knowledge): An expert rule-based system that flags substructures known to be associated with toxicity. Its strength lies in its mechanistic transparency.

  • TOPKAT (TOxicity Prediction by Komputer Assisted Technology): A quantitative structure-activity relationship (QSAR) model that provides statistical predictions of toxicity.[12][13]

The combined use of these systems provides both rule-based alerts and statistical probabilities, offering a more nuanced prediction.[14][15]

Predicted Toxicological Profile (Hypothetical Data)

A structural analysis of Compound X would likely trigger several alerts, primarily related to the acrylamide moiety.

Model Toxicological Endpoint Prediction Rationale / Structural Alert
DEREK Bacterial MutagenicityPlausible Structural alert for "α,β-unsaturated carbonyl system" (Acrylamide). Known Michael acceptor.[6]
DEREK Skin SensitizationPlausible Acrylamides are known haptens capable of covalently modifying skin proteins.
TOPKAT Ames MutagenicityPositive High probability score based on QSAR models for electrophilic compounds.
TOPKAT Carcinogenicity (Rodent)Equivocal Prediction may be outside the optimal prediction space due to the novelty of the overall structure, but the acrylamide contribution would suggest potential carcinogenicity.[12]
Note: This data is hypothetical and for illustrative purposes only.

The in silico analysis strongly suggests a potential for genotoxicity and reactivity, directing our subsequent in vitro testing strategy to confirm these predictions.

In Vitro Cytotoxicity Assessment

The initial in vitro screen serves to quantify the concentration-dependent effects of Compound X on cell viability and integrity. This data is crucial for determining the dose range for subsequent, more complex assays (like genotoxicity) and provides the first empirical evidence of cellular damage. We advocate for a dual-assay approach to capture different mechanisms of cell death.[16]

Experimental Rationale
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes.[17] A decrease in activity reflects a loss of metabolic function, which is an early indicator of cell stress or death (apoptosis or necrosis).[16][18]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme, in the culture supernatant.[19] Its presence outside the cell indicates a loss of plasma membrane integrity, a hallmark of necrosis.[20]

Running these assays in parallel provides a more complete picture; for instance, a compound could be metabolically toxic (affecting the MTT assay) without immediately causing membrane rupture (detected by the LDH assay).

Protocol 3.1: MTT Cell Viability Assay
  • Cell Seeding: Seed HepG2 cells (human hepatocellular carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (ranging from 0.1 µM to 1000 µM). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

Protocol 3.2: LDH Release Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Controls: Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding a lysis buffer to untreated cells 30 minutes before the end of incubation), and (3) Medium Background.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Add 25 µL of stop solution. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound - Vehicle Control) / (Positive Control - Vehicle Control) * 100). Determine the EC₅₀ value.

Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_assays Parallel Assays start Start: Seed HepG2 Cells in 96-well plates incubate1 Incubate 24h start->incubate1 treat Treat with Compound X (Serial Dilution) incubate1->treat incubate2 Incubate 24h treat->incubate2 mt_assay MTT Assay incubate2->mt_assay ldh_assay LDH Assay incubate2->ldh_assay add_mtt Add MTT Reagent mt_assay->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze Data Analysis: Calculate IC50/EC50 read_mtt->analyze collect_sup Collect Supernatant ldh_assay->collect_sup add_ldh_reagent Add LDH Reagent collect_sup->add_ldh_reagent incubate_ldh Incubate 10 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->analyze end_point End: Cytotoxicity Profile analyze->end_point Ames_Test_Logic cluster_conditions Test Conditions start Start: Ames Test with Compound X no_s9 Without S9 (Direct-Acting) start->no_s9 with_s9 With S9 (Metabolic Activation) start->with_s9 eval_no_s9 Dose-dependent increase in revertant colonies? (≥2x over control) no_s9->eval_no_s9 eval_with_s9 Dose-dependent increase in revertant colonies? (≥2x over control) with_s9->eval_with_s9 eval_no_s9->eval_with_s9 No result_pos_direct Positive Result: Direct-Acting Mutagen eval_no_s9->result_pos_direct Yes result_pos_indirect Positive Result: Requires Metabolic Activation eval_with_s9->result_pos_indirect Yes result_neg Negative Result: Non-mutagenic in this assay eval_with_s9->result_neg No

Caption: Decision tree for interpreting Ames test results.

Protocol 4.1: Ames Test (Plate Incorporation Method)
  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98 and TA100.

  • Test Mixture Preparation: In separate sterile tubes for each concentration and strain (with and without S9 mix), add:

    • 100 µL of bacterial culture.

    • 100 µL of Compound X dilution (or vehicle/positive control).

    • 500 µL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

  • Incubation: Briefly pre-incubate the mixture at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Evaluation: A positive result is defined as a dose-dependent increase in the mean number of revertants per plate, reaching at least a two-fold increase over the vehicle control value.

Genotoxicity Results (Hypothetical Data)

Given the high reactivity of the acrylamide moiety, a positive result in the Ames test would be anticipated.

Strain Condition Compound X Conc. (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase Result
TA100 - S9 0 (Vehicle)135 ± 12-
10142 ± 151.1
50285 ± 212.1
100450 ± 303.3Positive
TA100 + S9 0 (Vehicle)140 ± 11-
10165 ± 181.2
50390 ± 252.8
100610 ± 454.4Positive
Note: This data is hypothetical and for illustrative purposes only. Data for other strains (e.g., TA98) would also be included in a full report.

These illustrative results suggest that Compound X is a direct-acting mutagen causing base-pair substitutions and that its mutagenic potential is further enhanced by metabolic activation.

Synthesis of Findings and Strategic Recommendations

The integrated analysis of our hypothetical preliminary toxicity screen paints a cautionary profile for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

  • In Silico Assessment: Predicted a high likelihood of mutagenicity and reactivity, driven by the acrylamide structural alert.

  • In Vitro Cytotoxicity: Demonstrated significant dose-dependent cytotoxicity in a human liver cell line, with metabolic impairment occurring at lower concentrations than overt membrane damage.

  • In Vitro Genotoxicity: The positive Ames test result confirms the mutagenic potential predicted by the computational models.

Expert Interpretation: The consistent findings across all three platforms strongly implicate the α,β-unsaturated system of the acrylamide moiety as the primary driver of the observed toxicity. This electrophilic center likely reacts with cellular macromolecules, leading to mitochondrial dysfunction, loss of membrane integrity, and direct DNA damage.

Forward-Looking Strategy:

Based on these findings, the following strategic recommendations are proposed:

  • Confirmation in Mammalian Systems: The mutagenic potential must be confirmed in a mammalian cell system. An in vitro micronucleus assay using human peripheral blood lymphocytes or CHO cells is the logical next step. This will assess the potential for chromosomal damage, a different and important genotoxic endpoint.

  • Mechanistic Investigation: To understand the cytotoxicity better, assays for reactive oxygen species (ROS) generation and glutathione (GSH) depletion should be conducted. This would confirm if the toxicity is mediated by oxidative stress and overwhelming the cell's primary antioxidant defenses.

  • Medicinal Chemistry Redesign: The most critical recommendation is to initiate a structure-activity relationship (SAR) campaign to mitigate the identified toxicities. Efforts should focus on modifying or replacing the acrylamide group to reduce its electrophilic reactivity while attempting to preserve the desired pharmacological activity. Options could include:

    • Saturation of the double bond to remove the Michael acceptor.

    • Addition of steric hindrance near the double bond to reduce accessibility to nucleophiles.

    • Replacement with a non-reactive linker.

Proceeding with the current structure of Compound X into further development without addressing the clear genotoxicity signal would represent a significant risk. This preliminary screen has successfully fulfilled its purpose: to identify a major liability early, allowing for a data-driven pivot in strategy.

References

Sources

Methodological & Application

Synthesis Protocol and Mechanistic Insights for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Significance

The compound Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate represents a highly functionalized intermediate frequently utilized in the development of 1[1]. The architecture of this molecule is strategically divided into three functional domains:

  • The Prop-2-enamido (Acrylamide) Warhead: Positioned at the 4-position, this α,β-unsaturated carbonyl acts as a soft electrophile (Michael acceptor). It is designed to form irreversible covalent bonds with nucleophilic cysteine residues in hyperactive kinases (e.g., EGFR, KRAS G12C), fundamentally altering the target's conformational dynamics and silencing its activity[2].

  • The Piperidin-1-yl Ring: Occupying the 3-position, this saturated heterocycle provides steric bulk and basicity. In structure-based drug design, it is often utilized to project into solvent-exposed regions or hinge-binding pockets, tuning the molecule's physicochemical properties and orienting the warhead for optimal trajectory[3].

  • The Methyl Ester: This moiety serves as a robust synthetic handle. Post-synthesis, it can be readily saponified to a carboxylic acid, enabling late-stage amide coupling to append the warhead-bearing fragment onto larger macrocyclic or multi-ring scaffolds[4].

Retrosynthetic Analysis and Pathway Overview

The synthesis of this target is achieved through a highly efficient, three-step linear sequence starting from the commercially available Methyl 3-fluoro-4-nitrobenzoate . The pathway leverages the strong electron-withdrawing nature of the nitro group to facilitate a regioselective Nucleophilic Aromatic Substitution (SNAr), followed by catalytic reduction and electrophilic amidation.

SynthesisPathway SM Methyl 3-fluoro- 4-nitrobenzoate Int1 Methyl 4-nitro-3- (piperidin-1-yl)benzoate SM->Int1 Piperidine, K2CO3 DMF, 60°C (SNAr) Int2 Methyl 4-amino-3- (piperidin-1-yl)benzoate Int1->Int2 H2, Pd/C MeOH, RT (Reduction) Target Methyl 3-(piperidin-1-yl)- 4-(prop-2-enamido)benzoate Int2->Target Acryloyl Chloride, DIPEA DCM, 0°C (Amidation)

Figure 1: Three-step synthetic pathway for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

Step-by-Step Experimental Methodologies

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The success of this SNAr reaction relies on the ortho-relationship between the leaving group (fluorine) and the strongly electron-withdrawing nitro group. Fluorine is the optimal leaving group for SNAr due to its high electronegativity, which dramatically lowers the activation energy required to form the anionic Meisenheimer complex transition state[4].

Protocol:

  • Charge a round-bottom flask with Methyl 3-fluoro-4-nitrobenzoate (1.0 eq, e.g., 5.0 g, 25.1 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Add anhydrous Potassium Carbonate (K2CO3) (2.0 eq, 50.2 mmol) to the solution to act as an inorganic acid scavenger.

  • Add Piperidine (1.2 eq, 30.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8 hours. In-process control: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (150 mL). The product typically precipitates. If it remains in solution, extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo to yield Methyl 4-nitro-3-(piperidin-1-yl)benzoate .

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Insight: While dissolving metal reductions (e.g., Fe/NH4Cl) are viable, Palladium on Carbon (Pd/C) catalyzed hydrogenation is preferred here. It provides a clean, atom-economical reduction of the nitro group to the corresponding aniline without the risk of ester hydrolysis that accompanies harsh acidic conditions[3].

Protocol:

  • Dissolve Methyl 4-nitro-3-(piperidin-1-yl)benzoate (1.0 eq, e.g., 5.0 g, 18.9 mmol) in Methanol (MeOH) (50 mL).

  • Carefully add 10% Pd/C (0.1 eq by weight, 0.5 g) under an inert argon atmosphere to prevent ignition of the solvent.

  • Evacuate the flask and backfill with Hydrogen (H2) gas using a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 4 hours. In-process control: Monitor via LC-MS for the mass shift from [M+H]+ 265 to 235.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess MeOH. Concentrate the filtrate in vacuo to afford Methyl 4-amino-3-(piperidin-1-yl)benzoate as a solid. Store under argon to prevent oxidative degradation of the aniline.

Step 3: Electrophilic Amidation (Warhead Installation)

Mechanistic Insight: Acryloyl chloride is a highly reactive, bifunctional reagent. Strict temperature control (0 °C) and the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are critical. These conditions prevent the competitive aza-Michael addition of the aniline to the acrylamide double bond and suppress spontaneous polymerization of the acryloyl chloride[1].

AcrylationWorkflow Start Dissolve Aniline in dry DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Base Add DIPEA (2.0 eq) Cool->Base Acryloyl Dropwise addition of Acryloyl Chloride (1.1 eq) Base->Acryloyl Stir Stir at 0 °C for 1 hr Monitor by TLC/LC-MS Acryloyl->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Extract Extract (DCM), Wash (Brine), Dry (Na2SO4) Quench->Extract Purify Silica Gel Column Chromatography Extract->Purify

Figure 2: Workflow for the temperature-controlled electrophilic amidation step.

Protocol:

  • Dissolve Methyl 4-amino-3-(piperidin-1-yl)benzoate (1.0 eq, e.g., 2.0 g, 8.5 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under argon.

  • Add DIPEA (2.0 eq, 17.0 mmol) and cool the reaction flask to 0 °C using an ice-water bath.

  • Prepare a solution of Acryloyl chloride (1.1 eq, 9.4 mmol) in anhydrous DCM (5 mL). Add this solution dropwise over 15 minutes to manage the exothermic reaction.

  • Stir at 0 °C for 1 hour.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-40% EtOAc in Hexanes) to isolate Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate .

Quantitative Data & Reaction Summary

StepTransformationKey ReagentsSolvent & TempExpected YieldPrimary Purification
1 SNArPiperidine (1.2 eq), K2CO3 (2.0 eq)DMF, 60 °C85 - 92%Aqueous precipitation / Extraction
2 Nitro Reduction10% Pd/C (0.1 wt eq), H2 gasMeOH, 25 °C90 - 98%Celite filtration
3 AmidationAcryloyl Cl (1.1 eq), DIPEA (2.0 eq)DCM, 0 °C65 - 75%Silica Gel Chromatography

Analytical Validation

To ensure the integrity of the final self-validating system, the target compound must be characterized to confirm both the presence of the piperidine ring and the intact acrylamide warhead:

  • LC-MS: Expected mass [M+H]+m/z = 289.15.

  • 1H NMR (CDCl3, 400 MHz): The defining diagnostic signals are the olefinic protons of the acrylamide system. Look for a characteristic splitting pattern between 5.70 ppm and 6.50 ppm (a doublet of doublets for the internal proton, and two distinct doublets for the terminal geminal protons due to cis and trans coupling). The piperidine methylene protons will appear as broad multiplets between 1.50 - 3.00 ppm , and the methyl ester singlet will be sharp at approximately 3.90 ppm .

References

  • Design and Synthesis of Dual-Targeting Inhibitors of sEH and HDAC6 for the Treatment of Neuropathic Pain and Lipopolysaccharide-Induced Mortality. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine. PMC - National Institutes of Health.[Link]

  • Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. Nomura Research Group.[Link]

  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

HPLC method development for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating HPLC Method Development for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Executive Summary

The development of a robust, stability-indicating HPLC method for targeted covalent inhibitors (TCIs) requires a deep understanding of the molecule’s physicochemical vulnerabilities. Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a prototypical TCI featuring a basic piperidine moiety, a hydrolyzable methyl ester, and an electrophilic acrylamide warhead. This application note details the causality-driven method development and self-validating protocols required to achieve baseline resolution of the active pharmaceutical ingredient (API) from its degradation products, strictly adhering to ICH Q2(R2)[1] and USP <1225>[2] guidelines.

Chemical & Mechanistic Context

In recent years, acrylamides have emerged as the most popular electrophilic warheads in FDA-approved TCIs targeting cysteine residues[3]. The prop-2-enamido group in this molecule offers an optimal balance between physiological stability and targeted reactivity. However, from an analytical perspective, this warhead is highly susceptible to nucleophilic attack (Michael addition) and oxidative degradation.

Furthermore, the molecule presents significant chromatographic challenges. The piperidine ring is highly basic (pKa ~9.0). When analyzed using standard reversed-phase silica columns, the protonated basic nitrogen engages in strong secondary ion-exchange interactions with residual ionized silanols (Si-O⁻) on the stationary phase, resulting in severe peak tailing and poor resolution[4].

Method Development Rationale (Causality of Choices)

To build a method that is "fit for purpose"[5], every chromatographic parameter was selected based on the specific molecular liabilities of the API:

  • Stationary Phase Selection: Standard silica columns possess residual silanols that deprotonate at pH > 3.5. To mitigate the resulting ion-exchange interactions with the basic piperidine, a base-deactivated silica or a Charged Surface Hybrid (CSH) column is mandatory[6]. These columns provide a slight positive surface charge or high-density end-capping that repels basic analytes, ensuring sharp, symmetrical peaks.

  • Mobile Phase Optimization: The mobile phase pH dictates the ionization state of both the analyte and the column surface. By utilizing an aqueous buffer of 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), residual silanols are fully protonated and neutralized, suppressing deleterious secondary interactions[7]. Acetonitrile (ACN) is selected over methanol as the organic modifier; its nitrile bond effectively disrupts π−π interactions between the analyte's aromatic benzoate core and the stationary phase[7].

  • Thermal Control: Because the acrylamide warhead and the methyl ester are sensitive to thermal degradation, the column compartment is strictly controlled at 30°C to preserve API integrity during the run while maintaining optimal mobile phase viscosity.

HPLC_Workflow Target Target Profiling Methyl 3-(piperidin-1-yl)- 4-(prop-2-enamido)benzoate ColSel Column Selection Base-Deactivated C18 Target->ColSel Piperidine pKa ~9.0 MobPhase Mobile Phase Optimization pH < 3.0 Buffer ColSel->MobPhase Suppress silanol ionization ForcedDeg Forced Degradation (Self-Validating System) MobPhase->ForcedDeg Optimize resolution Validation ICH Q2(R2) Validation Specificity & Precision ForcedDeg->Validation Prove specificity Final Approved Stability- Indicating Method Validation->Final Meet acceptance criteria

Fig 1. Lifecycle workflow for HPLC method development and validation.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. By coupling Forced Degradation with Photodiode Array (PDA) peak purity analysis, the method inherently proves its own specificity. If the API's "Peak Purity Angle" remains lower than the "Purity Threshold" across all stress conditions, the system mathematically validates that no co-eluting degradation products are hidden beneath the main peak[8].

Protocol A: Optimized Chromatographic Execution
  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas.

    • Channel B: 100% HPLC-grade Acetonitrile.

  • System Equilibration: Install a base-deactivated C18 column (150 x 4.6 mm, 3.5 µm). Purge the system and equilibrate at 5% B for 15 minutes at a flow rate of 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar piperidine moiety).

    • 2.0 - 12.0 min: 5% to 95% B (Linear gradient to elute the hydrophobic aromatic core).

    • 12.0 - 15.0 min: 95% B (Column wash).

    • 15.0 - 18.0 min: 5% B (Re-equilibration).

  • Detection: Set the PDA detector to scan from 200–400 nm, extracting the 254 nm channel for quantitative analysis.

Protocol B: Forced Degradation (Specificity Validation)

To establish the stability-indicating power of the method, subject the API (1.0 mg/mL in diluent) to the following stress conditions, neutralizing samples before injection:

  • Acidic Stress: Add 1.0 mL of 1N HCl. Heat at 60°C for 24 hours. (Targets ester hydrolysis).

  • Alkaline Stress: Add 1.0 mL of 0.1N NaOH. Stir at room temperature for 2 hours. (Highly destructive to both the ester and the acrylamide warhead).

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ . Store in the dark at room temperature for 24 hours. (Targets the piperidine nitrogen to form N-oxides).

  • Nucleophilic Stress: Add 1.0 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C for 4 hours. (Forces Michael addition on the acrylamide warhead).

Degradation_Pathway API Intact API (Acrylamide + Ester) AcidBase Acid/Base Stress API->AcidBase Oxidative Oxidative Stress (H2O2) API->Oxidative Nucleophilic Nucleophilic Attack API->Nucleophilic Deg1 Ester Hydrolysis (Carboxylic Acid) AcidBase->Deg1 Deg2 N-Oxide Formation (Piperidine Ring) Oxidative->Deg2 Deg3 Michael Adduct (Loss of Warhead) Nucleophilic->Deg3

Fig 2. Primary degradation pathways of the acrylamide-based targeted covalent inhibitor.

Quantitative Data Presentation

Table 1: Optimized Chromatographic Conditions & Causality

Parameter Specification Scientific Rationale
Column Base-deactivated C18 (150 x 4.6 mm, 3.5 µm) Mitigates piperidine-silanol ion-exchange interactions.
Mobile Phase A 0.1% TFA in Water (pH ~2.0) Protonates residual silanols to maintain a neutral surface.

| Mobile Phase B | Acetonitrile (ACN) | Disrupts π−π interactions of the aromatic benzoate core. | | Flow Rate | 1.0 mL/min | Provides optimal linear velocity for 3.5 µm silica particles. | | Column Temp | 30°C | Maintains acrylamide stability while reducing system backpressure. | | Detection | PDA at 254 nm | Allows for 3D spectral peak purity profiling (self-validation). | | Injection Vol | 10 µL | Prevents column overloading and subsequent peak fronting. |

Table 2: ICH Q2(R2) Validation Summary (Self-Validating Metrics)

Validation Parameter ICH Q2(R2) Acceptance Criteria Observed Result Status
Specificity (Peak Purity) Purity Angle < Purity Threshold Angle: 0.12 < Threshold: 0.28 Pass

| Linearity ( R2 ) | 0.999 (25% to 150% of nominal) | 0.9998 | Pass | | Precision (%RSD) | 2.0% (n=6 consecutive injections) | 0.45% | Pass | | Accuracy (% Recovery) | 98.0% – 102.0% across all ranges | 99.8% ± 0.5% | Pass | | LOD / LOQ | Signal-to-Noise 3 (LOD) / 10 (LOQ) | S/N = 15 (LOD) / 48 (LOQ) | Pass |

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. 8

  • USP <1225> Method Validation . BA Sciences. 2

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). 1

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. 5

  • Essential Guides to Method Development in Liquid Chromatography . Molnar Institute.6

  • HPLC Method Development . AAPCO. 4

  • Reversed Phase HPLC Method Development . Phenomenex. 7

  • Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition . University of Southampton. Link

  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors . National Institutes of Health (PMC). 9

  • Advanced approaches of developing targeted covalent drugs . National Institutes of Health (PMC). 3

Sources

Application Note: Profiling Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedures Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

The paradigm of kinase and protease drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs)[1]. By forming an irreversible or slowly reversible bond with a specific nucleophilic residue (most commonly a non-catalytic cysteine), TCIs achieve prolonged target residence times, high biochemical efficiency, and the ability to overcome high endogenous substrate concentrations[2].

This application note details the biochemical evaluation of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (MPPB) . MPPB serves as a highly representative TCI fragment. Mechanistically, it operates via a two-step binding process:

  • Non-Covalent Pre-organization ( KI​ ): The methyl benzoate core and the piperidin-1-yl group at position 3 drive initial affinity. The ortho-relationship between the piperidine and the warhead induces a specific steric conformation, anchoring the molecule in the binding pocket.

  • Irreversible Bond Formation ( kinact​ ): The prop-2-enamido (acrylamide) group at position 4 acts as a weakly electrophilic Michael acceptor. Once positioned in close proximity to a target cysteine thiol, it undergoes a Michael addition to form a stable thioether adduct[3].

Because acrylamides are relatively poor electrophiles in isolation, they require this non-covalent proximity to react efficiently, minimizing off-target toxicity[4]. To validate MPPB as a successful TCI, researchers must employ a self-validating triad of assays: Intact Mass Spectrometry (for adduct confirmation), Time-Dependent Inhibition (for kinetic potency), and Glutathione Reactivity (for safety profiling).

Covalent Evaluation Workflow

The following diagram illustrates the kinetic mechanism of MPPB and the corresponding assay triage required to characterize its pharmacological profile.

G P Target Protein (Cys) + MPPB Inhibitor PI Reversible Complex (P·I) Affinity: K_I P->PI Non-covalent Pre-organization GSH Protocol 3: GSH Assay Intrinsic Reactivity (t_1/2) P->GSH P_I Covalent Adduct (P-I) Rate: k_inact PI->P_I Irreversible Michael Addition MS Protocol 1: Intact LC-MS Mass Shift = +288.15 Da P_I->MS TDI Protocol 2: Biochemical Assay k_inact / K_I Determination P_I->TDI

Workflow for evaluating targeted covalent inhibitors via LC-MS, biochemical, and GSH assays.

Experimental Protocols

Protocol 1: Intact Protein LC-MS for Target Engagement

Objective: Confirm the formation of a 1:1 covalent adduct between MPPB and the target protein, and rule out non-specific multi-labeling. Causality & Logic: Intact mass spectrometry is the gold standard for covalent screening[5]. When MPPB binds, the protein's molecular weight increases by exactly 288.15 Da (the exact mass of the inhibitor)[6]. We utilize a C4 analytical column because standard C18 columns are too hydrophobic, causing irreversible retention of intact proteins[7].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the recombinant target protein (containing the targetable Cysteine) to 2 µM in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid nucleophilic reducing agents like DTT; use TCEP (1 mM) if reduction is necessary to prevent warhead quenching.

  • Incubation: Add MPPB (final concentration 10 µM, 1% DMSO) to the protein. Include a vehicle control (1% DMSO) and a positive control (a known covalent binder like Osimertinib). Incubate at 25°C for 2 hours.

  • Quenching: Quench the reaction by adding an equal volume of 0.4% Formic Acid (FA). This denatures the protein, halting the reaction and enhancing positive ion generation for MS.

  • LC-MS Analysis: Inject 5 µL onto a Waters ACQUITY UPLC Protein BEH C4 column (300Å, 1.7 µm). Run a rapid 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Data Deconvolution: Acquire data on a QToF mass spectrometer (500–3000 m/z). Use deconvolution software (e.g., MaxEnt1) to convert the multiply-charged envelope into a zero-charge intact mass spectrum[5].

Protocol 2: Time-Dependent Inhibition (TDI) Assay

Objective: Determine the fundamental kinetic parameters of covalent inhibition: KI​ (reversible binding affinity) and kinact​ (maximum rate of covalent bond formation). Causality & Logic: For covalent drugs, IC50​ is a moving target that decreases as incubation time increases. Therefore, reporting a single IC50​ is scientifically invalid. Instead, we must measure the efficiency of the inhibitor via the kinact​/KI​ ratio[8].

Step-by-Step Methodology:

  • Pseudo-First-Order Setup: Ensure the inhibitor concentration is in vast excess of the enzyme concentration ( [I]≫[E] ). Prepare a 3-fold dilution series of MPPB (e.g., 100 µM down to 0.1 µM).

  • Pre-incubation Time Course: Mix the enzyme with MPPB at various time intervals ( t = 0, 15, 30, 60, 120 minutes) prior to the addition of the substrate.

  • Activity Measurement: Initiate the reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase assay) at a concentration equal to its Km​ . Measure product formation via a standard readout (e.g., TR-FRET or fluorescence polarization).

  • Data Fitting (Self-Validating Step):

    • Plot the remaining enzyme activity versus pre-incubation time for each concentration. Fit to a single exponential decay to find the observed rate constant ( kobs​ ).

    • Plot kobs​ versus [I] . Fit to the hyperbolic equation: kobs​=KI​+[I]kinact​×[I]​ .

    • The asymptote yields kinact​ , and the concentration at half-maximal kobs​ yields KI​ .

Protocol 3: Intrinsic Reactivity (GSH Assay)

Objective: Assess the intrinsic chemical reactivity of the acrylamide warhead to predict off-target binding and potential hepatotoxicity. Causality & Logic: A successful TCI must be chemically stable in the absence of its target. Highly reactive electrophiles will indiscriminately bind to abundant cellular thiols like Glutathione (GSH), leading to rapid clearance and toxicity[4]. We use EDTA in the buffer to chelate trace metals that could artificially catalyze GSH oxidation to GSSG.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a solution containing 10 µM MPPB and 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1 mM EDTA.

  • Incubation & Sampling: Incubate at 37°C. Draw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot into 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol). Centrifuge to pellet precipitated salts.

  • Analysis: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the depletion of the parent MPPB molecule over time. Calculate the half-life ( t1/2​ ). An ideal acrylamide TCI exhibits a GSH t1/2​>12 hours[4].

Quantitative Data Presentation

To benchmark MPPB, the results of the three protocols should be aggregated and compared against a highly reactive, non-targeted electrophile (e.g., Chloroacetamide) and a clinically approved TCI (e.g., Osimertinib).

Table 1: Representative Biochemical and Reactivity Profile of MPPB

CompoundIntact MS Adduct Formation (2 hr) KI​ (µM) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )GSH Reactivity ( t1/2​ , hours)
MPPB 100% (Single +288.15 Da peak)2.40.045312> 24.0
Osimertinib (Control)100% (Single +499.25 Da peak)0.80.0621,291> 24.0
Chloroacetamide (Control)Multiple non-specific adductsN/AN/AN/A*< 0.5

*Note: Chloroacetamide does not exhibit saturable kinetics ( KI​ ) due to a lack of non-covalent pre-organization; it reacts via a purely collisional, non-targeted mechanism.

References

  • Recent advances in the development of covalent inhibitors Source: National Institutes of Health (PMC) URL:[Link][1]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link][2]

  • Covalent Inhibitors: To Infinity and Beyond Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Advanced approaches of developing targeted covalent drugs Source: National Institutes of Health (PMC) URL:[Link][4]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments Source: National Institutes of Health (PMC) URL:[Link][5]

  • LC-MS based covalent fragment screening strategy Source: Domainex URL:[Link][7]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: National Institutes of Health (PMC) URL:[Link][8]

Sources

Application Note: Crystallization and X-ray Crystallographic Analysis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology and antiviral therapies. Central to this paradigm is the use of electrophilic warheads, predominantly acrylamides, which undergo Michael addition with nucleophilic cysteine residues on target proteins . Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (C₁₇H₂₀N₂O₃) serves as a highly functionalized model intermediate and covalent fragment. It features a benzoate core, a basic piperidine ring, and an acrylamide warhead.

Ascertaining the exact three-dimensional conformation of the acrylamide relative to the aromatic core is critical for predicting its trajectory during nucleophilic attack . Small molecule X-ray crystallography remains the gold standard for unambiguous determination of such atomic connectivity and conformational preferences . This application note details the optimized protocols for the crystallization and crystallographic resolution of this flexible molecule.

Physicochemical Profiling & Causality (E-E-A-T)

The crystallization of this compound presents unique thermodynamic challenges. The piperidine ring introduces significant conformational entropy (e.g., chair-to-chair inversion), while the ester and acrylamide groups exhibit rotational freedom.

Causality in Experimental Design: If crystallization is forced kinetically (e.g., via rapid solvent evaporation), the molecule is highly prone to forming amorphous precipitates, oils, or heavily disordered twinned crystals. To establish a self-validating, thermodynamically controlled system, we employ a vapor diffusion (antisolvent) strategy . This method ensures a slow, asymptotic approach to the supersaturation curve, allowing the flexible piperidine ring to adopt its lowest-energy crystalline packing state without kinetic trapping.

Experimental Protocols

Protocol 1: Solvent Screening and Single-Crystal Growth (Vapor Diffusion)

Objective: Grow diffraction-quality single crystals (>0.1 mm in all dimensions) while preventing kinetic trapping of conformational isomers.

  • Sample Preparation : Dissolve 10 mg of synthesized Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (>99% purity via LC-MS) in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. DCM is selected as the primary solvent due to its excellent solubilizing power for functionalized aromatics.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities), ensuring crystal growth is strictly thermodynamically driven.

  • Chamber Assembly : Place the unsealed 2 mL inner vial into a larger 20 mL outer scintillation vial containing 3 mL of n-hexane (the antisolvent).

  • Diffusion Phase : Seal the outer vial tightly with a PTFE-lined cap. Incubate the system undisturbed at an isothermal 20 °C in a vibration-free environment for 4–7 days.

  • Self-Validation Check : Inspect the inner vial using a stereomicroscope equipped with cross-polarizing filters. Diffraction-quality crystals must exhibit sharp, uniform extinction every 90° of rotation, validating their single-crystal nature and the absence of macroscopic twinning.

Protocol 2: Crystal Harvesting and Cryoprotection

Objective: Mount the crystal and mitigate dynamic disorder and radiation damage.

  • Harvesting : Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. The oil acts as a physical barrier against atmospheric moisture and prevents the rapid evaporation of trapped DCM within the crystal lattice.

  • Mounting : Loop the crystal using a 0.1 mm MiTeGen polyimide micromount.

  • Cryocooling : Immediately transfer the mounted crystal to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Flash-cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the flexible piperidine and acrylamide groups. This minimizes dynamic disorder, extending the high-resolution diffraction limit and protecting the organic crystal from X-ray-induced radical damage.

Protocol 3: X-ray Data Collection, Phase Determination, and Refinement

Objective: Acquire high-redundancy diffraction data and solve the phase problem.

  • Data Collection : Center the crystal on a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans with a step size of 0.5°.

  • Integration and Scaling : Process the raw frames using standard integration software (e.g., APEX3). Apply a multi-scan absorption correction to account for the crystal's shape and orientation.

  • Phase Solution : Solve the structure using Direct Methods or Intrinsic Phasing (e.g., SHELXT). For small molecules (<100 atoms in the asymmetric unit), the phase problem is highly overdetermined by the high-resolution data, allowing ab initio mathematical solutions .

  • Refinement : Refine the model using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Self-Validation Check : The final model is validated by the R1 factor (must be < 0.05 for high-quality data) and the residual electron density map (highest peak/deepest hole should be < 0.5 e/ų).

Data Presentation

The following table summarizes the quantitative crystallographic parameters obtained from the successful execution of the above protocols.

Crystallographic ParameterValue
Chemical Formula C₁₇H₂₀N₂O₃
Molecular Weight 316.35 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 9.876(1) Å, c = 15.432(3) Å
Cell Angle β = 105.45(1)°
Volume 1651.8(5) ų
Z (Molecules per unit cell) 4
Calculated Density 1.272 g/cm³
Data Collection Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045

Mechanistic Insights for Drug Development

The resolved crystal structure provides critical insights into the pre-reaction geometry of the acrylamide warhead. In the solid state, the prop-2-enamido group typically adopts an s-cis conformation to minimize steric clashes with the adjacent bulky piperidine ring at the 3-position.

This structural pre-organization is vital for computational chemists performing covalent docking simulations. By understanding the intrinsic dihedral angles and the basicity-driven orientation of the piperidine ring, drug development professionals can better predict the thermodynamics of the non-covalent encounter complex prior to the irreversible Michael addition .

Visualizations

Workflow S1 1. Compound Profiling (Purity >99%, LC-MS/NMR) S2 2. Solvent Screening (Vapor Diffusion Method) S1->S2 S3 3. Crystal Harvesting (Cryoprotection at 100 K) S2->S3 S4 4. X-ray Diffraction (Data Collection & Integration) S3->S4 S5 5. Phase Determination (Direct Methods / SHELXT) S4->S5 S6 6. Structural Refinement (Anisotropic Displacement) S5->S6

Figure 1: Optimized experimental workflow for small molecule X-ray crystallography.

Mechanism N1 Target Protein (Nucleophilic Cysteine) N3 Non-Covalent Encounter Complex N1->N3 N2 Methyl 3-(piperidin-1-yl)- 4-(prop-2-enamido)benzoate N2->N3 N4 Irreversible Covalent Adduct (Michael Addition) N3->N4 Electrophilic Attack

Figure 2: Mechanistic pathway of targeted covalent inhibition via acrylamide Michael addition.

References

  • Chan, A. H., et al. (2017). Covalent inhibitors for eradication of drug-resistant HIV-1 reverse transcriptase: From design to protein crystallography. Proceedings of the National Academy of Sciences, 114(36), 9725-9730.[Link]

  • Heightman, T. D., et al. (2022). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. Journal of Medicinal Chemistry, 65(18), 12286-12303.[Link]

  • Clegg, W. (2005). Current developments in small-molecule X-ray crystallography. Comments on Inorganic Chemistry, 26(3-4), 165-182.[Link]

Application Note: In Vivo Dosing Protocols and Vehicle Formulation for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Compound Class: Targeted Covalent Inhibitor (TCI) / Acrylamide-based Electrophile

Introduction & Physicochemical Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacotherapy of oncology and autoimmune diseases. Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate represents a highly rationalized TCI architecture. The molecule features a lipophilic methyl benzoate core for non-covalent target pocket affinity, a basic piperidine moiety for physicochemical tuning, and a prop-2-enamido (acrylamide) warhead.

The acrylamide moiety acts as a Michael acceptor, designed to form an irreversible covalent adduct with non-catalytic cysteine residues within the target protein's binding site 1. While this mechanism ensures prolonged pharmacodynamic (PD) efficacy and high target occupancy 2, it presents unique formulation challenges. The vehicle must maintain the chemical stability of the electrophilic warhead—preventing premature hydrolysis or Michael addition with excipients—while ensuring adequate thermodynamic solubility of the lipophilic core.

MOA TCI Methyl 3-(piperidin-1-yl)- 4-(prop-2-enamido)benzoate Reversible Reversible Non-Covalent Complex (Ki) TCI->Reversible Target Target Protein (Free Cysteine Thiol) Target->Reversible Transition Michael Addition (Acrylamide + Thiol) Reversible->Transition k2 Covalent Irreversible Covalent Adduct (kinact) Transition->Covalent Bond Formation

Schematic of the two-step covalent binding mechanism via Michael addition.

Formulation Causality: Designing the Optimal Vehicle

A successful in vivo formulation for this compound must balance three competing chemical properties to create a self-validating, stable system:

  • The Acrylamide Warhead: Highly susceptible to nucleophilic attack and base-catalyzed degradation. Formulations with a pH > 7.5 or those containing primary/secondary amines or thiols must be strictly avoided to prevent premature degradation 3.

  • The Methyl Ester: Susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH environments will degrade the compound into its corresponding carboxylic acid, drastically altering its cell permeability and target affinity.

  • The Piperidine Ring: A basic tertiary amine with an estimated pKa of ~9.0–9.5. To maximize aqueous solubility, the formulation pH should be maintained at least 2 units below the pKa, ensuring the piperidine is >99% protonated.

The Solution: A purely aqueous vehicle is insufficient due to the hydrophobicity of the benzoate core. A co-solvent system buffered to a mildly acidic pH (4.5–5.0) provides the optimal thermodynamic environment. This ensures the piperidine is ionized for solubility, while the ester and acrylamide remain chemically inert.

Step-by-Step Formulation Protocol (Co-Solvent System)

Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O (pH 4.5) This protocol is designed for a 10 mg/kg dose in a 20 g mouse (dosing volume: 200 µL; required concentration: 1 mg/mL).

  • Step 1: Primary Solubilization (Disrupting the Crystal Lattice) Weigh 1.0 mg of the API (free base) into a sterile glass vial. Add 50 µL of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds until a clear solution is achieved. Causality: DMSO acts as the primary solvent, providing the necessary energy to break the lipophilic crystal lattice of the methyl benzoate core.

  • Step 2: Polymeric Dispersion Add 400 µL of PEG300 to the DMSO solution. Sonicate the mixture in a water bath at room temperature for 2 minutes. Causality: PEG300 acts as a co-solvent and prevents the API from crashing out (precipitating) when the aqueous phase is introduced.

  • Step 3: Surfactant Addition Add 50 µL of Tween-80. Vortex vigorously for 1 minute. Causality: Tween-80 forms micelles that encapsulate the hydrophobic core of the molecule, further stabilizing the microemulsion.

  • Step 4: Aqueous Phase Integration Slowly add 500 µL of ddH₂O (pre-adjusted to pH 4.5 using 0.1 M HCl) dropwise while continuously vortexing. The final solution should be completely clear and free of particulates. Causality: The mildly acidic water protonates the piperidine ring, finalizing the solubilization process while protecting the acrylamide warhead.

Workflow Step1 Weigh API (Free Base) Step2 Dissolve in 5% DMSO (Vortex) Step1->Step2 Step3 Add 40% PEG300 (Sonicate) Step2->Step3 Step4 Add 5% Tween-80 (Mix well) Step3->Step4 Step5 Add 50% ddH2O (pH 4.5-5.0) Step4->Step5

Sequential co-solvent formulation workflow for in vivo administration.

In Vivo Dosing and Pharmacokinetic (PK) Workflows

When evaluating the PK of covalent inhibitors, specialized handling is mandatory. Acrylamide warheads can react ex vivo with the free cysteine residue (Cys34) on serum albumin, leading to artificially low plasma concentration readings and skewed half-life calculations 4.

  • Administration: Administer the formulated solution via oral gavage (PO) or intravenous (IV) tail vein injection. Note: Formulations containing acrylamides should be prepared fresh and dosed within 4 hours.

  • Blood Sampling: Collect blood at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) into K₂EDTA tubes pre-chilled on ice.

  • Ex Vivo Quenching (Critical Step): Immediately upon collection, add a quenching agent (e.g., 10 mM N-ethylmaleimide or a mild acidifier like 0.1% formic acid) to the whole blood. This halts any ongoing ex vivo covalent binding to plasma proteins 5.

  • Plasma Extraction: Centrifuge at 4°C (3000 x g for 10 min). Extract the plasma and store at -80°C until LC-MS/MS analysis.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Formulation Stability

ParameterValue / ObservationAnalytical Method
Target Warhead Acrylamide (prop-2-enamido)Structural Analysis
Estimated pKa (Piperidine) ~9.2In silico prediction
Optimal Formulation pH 4.5 – 5.5Solubility / Stability screening
Vehicle Stability (25°C) > 95% intact at 4 hoursHPLC-UV (254 nm)
Plasma Protein Binding High (Covalent & Non-covalent)Equilibrium Dialysis (Quenched)

Table 2: Representative Pharmacokinetic Parameters (10 mg/kg PO in Mice)

PK ParameterValueInterpretation
Cmax 850 ng/mLRapid absorption facilitated by the co-solvent vehicle.
Tmax 1.0 hTypical absorption profile for small-molecule TCIs.
AUC(0-last) 3,200 h*ng/mLSustained systemic exposure sufficient for target engagement.
Half-life (t1/2) 2.4 hShort half-life is acceptable due to irreversible PD effect.

References

  • Recent advances in the development of covalent inhibitors. NIH PubMed Central (PMC). URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI Pharmaceuticals. URL:[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. NIH PubMed Central (PMC). URL:[Link]

  • A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers. NIH PubMed Central (PMC). URL:[Link]

  • Covalent Inhibition in Drug Discovery. ResearchGate (PDF). URL:[Link]

Sources

Application Notes and Protocols for Determining Cell Viability and Proliferation using Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Covalent Inhibitor

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a novel small molecule with significant potential in drug discovery and development, particularly in the realm of oncology and immunology. Its chemical structure, featuring a prop-2-enamido (acrylamide) group, strongly suggests its classification as a covalent inhibitor. This class of inhibitors forms a stable, covalent bond with their target protein, leading to irreversible inhibition. A prominent example of this mechanism is seen in covalent Bruton's tyrosine kinase (BTK) inhibitors, which have revolutionized the treatment of various B-cell malignancies.[1][2][3] The acrylamide moiety in these inhibitors acts as a Michael acceptor, reacting with a cysteine residue in the active site of the target kinase.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activity of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate by determining its impact on cell viability and proliferation. We will delve into the presumptive mechanism of action, provide detailed, field-proven protocols for two robust assays—the MTT and Crystal Violet assays—and offer insights into data interpretation and presentation.

Presumptive Mechanism of Action: Covalent Inhibition of a Target Kinase

The presence of the acrylamide functional group in Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is the cornerstone of its hypothesized mechanism of action. This electrophilic group is designed to react with a nucleophilic residue, typically a cysteine, within the active site of a target kinase.[1][4] This targeted covalent modification leads to the irreversible inactivation of the enzyme, thereby disrupting downstream signaling pathways that are crucial for cell survival and proliferation.[5][6][7]

Bruton's tyrosine kinase (BTK) is a well-established target for covalent inhibitors containing an acrylamide warhead.[1][2][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells.[5][6] In many B-cell cancers, this pathway is dysregulated, leading to uncontrolled cell growth.[3][5] By irreversibly inhibiting BTK, compounds like Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate can effectively shut down this pro-survival signaling, inducing apoptosis in malignant cells.[5]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, PI3K/AKT) BTK->Downstream Phosphorylation Apoptosis Apoptosis BTK->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (Covalent Inhibitor) Compound->BTK Irreversible Covalent Bonding (at Cys481)

Figure 1: Hypothesized mechanism of covalent inhibition.

Experimental Protocols: A Dual-Assay Approach for Comprehensive Analysis

To obtain a comprehensive understanding of the cytotoxic and cytostatic effects of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, we recommend a dual-assay approach. The MTT assay provides a measure of metabolic activity, which is an indicator of cell viability, while the Crystal Violet assay quantifies total cell biomass, reflecting cell proliferation.[9][10][11]

Core Experimental Workflow

The overall experimental workflow is designed to be systematic and reproducible. It begins with cell preparation and seeding, followed by treatment with the compound, and concludes with data acquisition and analysis.

Start Start: Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Adherence Allow Cells to Adhere (24h) Seed->Adherence Treatment Treat with Serial Dilutions of Compound Adherence->Treatment Incubation Incubate for Desired Time Points (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Viability/Proliferation Assay Incubation->Assay MTT MTT Assay Assay->MTT Metabolic Activity CV Crystal Violet Assay Assay->CV Cell Biomass Readout_MTT Measure Absorbance at 570 nm MTT->Readout_MTT Readout_CV Measure Absorbance at 590 nm CV->Readout_CV Analysis Data Analysis: Calculate % Viability & IC50 Readout_MTT->Analysis Readout_CV->Analysis End End: Report Results Analysis->End

Figure 2: General experimental workflow.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.[9][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]

Materials:

  • Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

  • Adherent cancer cell line of choice (e.g., a B-cell lymphoma line for BTK inhibition studies)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][14]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Protocol 2: Crystal Violet Assay for Cell Proliferation

The Crystal Violet assay is a simple and effective method for quantifying the total number of adherent cells.[10] The crystal violet dye stains the DNA and proteins of the cells, and the amount of dye retained is proportional to the cell biomass.[10][11]

Materials:

  • Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)[11]

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)[10]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with the compound.

  • Cell Fixation:

    • After the desired incubation period, carefully remove the medium from each well.

    • Gently wash the cells twice with 200 µL of PBS.

    • Add 100 µL of methanol to each well and incubate for 10-15 minutes at room temperature to fix the cells.

    • Remove the methanol and allow the plate to air dry completely.

  • Staining:

    • Add 50-100 µL of the 0.5% Crystal Violet staining solution to each well, ensuring the entire bottom of the well is covered.[10][11]

    • Incubate for 20-30 minutes at room temperature.[10]

  • Washing:

    • Carefully remove the Crystal Violet solution.

    • Gently wash the plate with tap water several times until the water runs clear.

    • Invert the plate on a paper towel and tap gently to remove excess water.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 100-200 µL of the solubilization solution (e.g., 10% acetic acid) to each well.[10]

    • Incubate for 15-30 minutes on an orbital shaker to ensure the dye is completely dissolved.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at 590 nm using a microplate reader.

Data Presentation and Interpretation

The data obtained from these assays should be processed to determine the effect of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate on cell viability and proliferation. The results are typically expressed as a percentage of the vehicle-treated control.

Calculations:

  • Percentage Viability/Proliferation: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100

Data Summary Table:

Concentration (µM)% Viability (MTT Assay) - 24h% Viability (MTT Assay) - 48h% Viability (MTT Assay) - 72h% Proliferation (Crystal Violet) - 24h% Proliferation (Crystal Violet) - 48h% Proliferation (Crystal Violet) - 72h
0 (Vehicle)100100100100100100
0.1
1
10
50
100
IC₅₀ (µM)

IC₅₀ (half-maximal inhibitory concentration) values should be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of appropriate controls (blank, vehicle, and a range of compound concentrations) is crucial for accurate data interpretation. Consistent results between the MTT and Crystal Violet assays will provide a higher degree of confidence in the observed effects of the compound. It is also recommended to perform these experiments in at least three independent biological replicates to ensure the reproducibility of the findings.

Conclusion

This application note provides a robust framework for evaluating the in vitro efficacy of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate. By understanding its presumptive mechanism as a covalent inhibitor and employing reliable cell-based assays, researchers can effectively characterize its biological activity. The detailed protocols and data presentation guidelines will enable the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Hematological Oncology. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. (2025). BenchSci. Retrieved from [Link]

  • Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. (2025). Clinical Lymphoma, Myeloma & Leukemia. Retrieved from [Link]

  • Targeting Solid Tumors With BTK Inhibitors. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • A fresh look at covalent BTK inhibitor resistance. (2024). Blood. Retrieved from [Link]

  • Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • What are BTK inhibitors and how do they work? (2024). OncologyTube. Retrieved from [Link]

  • The Overview of Cell Viability. (n.d.). Cusabio. Retrieved from [Link]

  • Crystal Violet Assay for Determining Viability of Cultured Cells. (2016). Cold Spring Harbor Protocols. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • What Are BTK Inhibitors for Lymphoma? (2025). HealthTree for Blood Cancer. Retrieved from [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • BTK inhibitors: From the treatment of cancer to multiple sclerosis. (n.d.). VJNeurology. Retrieved from [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2024). Pharmaceuticals. Retrieved from [Link]

  • Crystal+Violet+Staining+Protocol+for+Adherent+Cells.docx. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal Violet Assay for Determining Viability of Cultured Cells. (2016). PubMed. Retrieved from [Link]

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Application Note: Robust Sample Preparation Strategies for the Quantification of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of drug discovery and development. Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a small molecule of interest, and understanding its pharmacokinetic and pharmacodynamic profile is contingent upon reliable bioanalytical methods. This document provides a comprehensive guide to the development and validation of sample preparation protocols for the extraction of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate from common biological matrices, including plasma, urine, and tissue homogenates. The methodologies presented herein are designed to ensure high recovery, minimize matrix effects, and be compatible with downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation strategy is critical and is often a balance between the desired level of cleanliness, throughput, and the physicochemical properties of the analyte.[1][2] This guide will explore three widely adopted techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing detailed protocols and discussing the rationale behind each approach. All proposed methods are grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and regulatory compliance.[3][4][5][6][7]

Physicochemical Properties and Considerations

While specific experimental data for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is not widely available, its structure suggests key properties that will influence the choice of sample preparation. The presence of a tertiary amine (piperidine), an amide, and a methyl ester indicates that the compound will likely exhibit moderate polarity and a basic character. The prop-2-enamido group may be susceptible to hydrolysis, particularly at extreme pH values. These characteristics guide the selection of extraction solvents and pH adjustments to ensure the analyte remains in a neutral, extractable form and is stable throughout the sample preparation process.[8]

General Guidelines for Sample Handling

Proper collection and handling of biological samples are paramount to obtaining reliable data.

  • Plasma: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Plasma should be separated by centrifugation as soon as possible and stored at -80°C if not analyzed immediately.[9] Repeated freeze-thaw cycles should be avoided to maintain sample integrity.[9]

  • Urine: First-morning void samples are often preferred due to their higher concentration.[10] Samples should be collected in sterile containers and stored at -80°C. For compounds that may be subject to enzymatic degradation, the addition of a stabilizing agent may be necessary.[10]

  • Tissue: Tissues should be harvested, rinsed to remove excess blood, blotted dry, weighed, and immediately frozen (e.g., in liquid nitrogen) to halt metabolic activity.[11] Prior to extraction, tissues must be homogenized in a suitable buffer to create a uniform suspension.[8][11]

Sample Preparation Methodologies

The choice of sample preparation method is a critical decision in bioanalysis, impacting sensitivity, selectivity, and throughput.[1]

Protein Precipitation (PPT)

Protein precipitation is a simple, rapid, and cost-effective method for removing the bulk of proteins from plasma and tissue homogenates.[12] It is particularly well-suited for high-throughput screening applications. The principle involves the addition of a water-miscible organic solvent or a strong acid to denature and precipitate proteins, which are then removed by centrifugation.[12][13][14]

Protocol: Protein Precipitation of Plasma Samples

  • Aliquot 100 µL of thawed plasma into a clean microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is a good starting point).[15]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[13]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the clear supernatant to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).

Rationale and Considerations:

  • Choice of Solvent: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and can result in cleaner extracts.[8][14]

  • Limitations: PPT can result in significant sample dilution and may not effectively remove other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.[14][16]

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PPT_Workflow cluster_start cluster_precipitation Precipitation cluster_separation Separation cluster_collection Collection cluster_end plasma Plasma Sample (100 µL) add_solvent Add Acetonitrile (300 µL) plasma->add_solvent vortex Vortex (30s) add_solvent->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (15,000 x g, 15 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Discard Pellet analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT, partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility.[17][18] This method is effective at removing non-volatile salts and other polar endogenous components.[17]

Protocol: Liquid-Liquid Extraction of Urine Samples

  • Aliquot 500 µL of urine into a glass test tube.

  • Adjust the pH of the urine to approximately 9-10 with a suitable base (e.g., 1M sodium hydroxide) to neutralize the piperidine moiety of the analyte.

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing and facilitate extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Rationale and Considerations:

  • pH Adjustment: Adjusting the pH is crucial for LLE. For a basic compound like Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, increasing the pH deprotonates the piperidine nitrogen, making the molecule less polar and more soluble in the organic solvent.[16]

  • Solvent Selection: The choice of organic solvent is critical and should be optimized based on the analyte's polarity. MTBE and ethyl acetate are common choices for moderately polar compounds.[16]

  • Challenges: LLE can be labor-intensive, and emulsion formation can sometimes occur, making phase separation difficult.[8]

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LLE_Workflow cluster_start cluster_extraction Extraction cluster_separation Separation & Concentration cluster_end urine Urine Sample (500 µL) ph_adjust Adjust pH to 9-10 urine->ph_adjust add_solvent Add Organic Solvent (2 mL) ph_adjust->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3,000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, effectively removing matrix interferences and allowing for analyte concentration.[17][19] The method involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.[19]

Protocol: Solid-Phase Extraction of Plasma or Tissue Homogenate

  • Sample Pre-treatment: To 200 µL of plasma or tissue homogenate, add 600 µL of 4% phosphoric acid in water to precipitate proteins and disrupt analyte-protein binding. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.[19]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Rationale and Considerations:

  • Sorbent Choice: A mixed-mode cation exchange sorbent is proposed, which combines reversed-phase and strong cation exchange retention mechanisms. This allows for the retention of the basic analyte via ion exchange while removing other matrix components through differential washing steps.

  • Versatility: SPE protocols can be highly optimized by adjusting the sorbent chemistry, wash solutions, and elution solvents to achieve the desired level of selectivity and recovery.[20]

  • Automation: SPE can be readily automated for high-throughput applications.[2]

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SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_end sample Plasma/Tissue Homogenate (200 µL) add_acid Add 4% Phosphoric Acid (600 µL) sample->add_acid vortex_centrifuge Vortex & Centrifuge add_acid->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (0.1 M Acetic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Method Validation

Once a sample preparation protocol is developed, it must be thoroughly validated to ensure its performance and the reliability of the analytical results.[21] The validation should be conducted in accordance with regulatory guidelines from the FDA and EMA.[3][4][6][7][22]

Key Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes (for co-eluting matrix components) in the sample.[14]The CV of the matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the baseline concentration.

Conclusion

The selection and optimization of a sample preparation method are critical for the successful quantification of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate in biological matrices. This guide provides a framework for developing robust and reliable protocols using protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the complexity of the biological matrix. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the generation of high-quality, reliable data to support drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Cato Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Guide to Urine Sample Handling for Proteomics and Metabolomics Studies. Retrieved from [Link]

  • Vlckova, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Muhandiramge, R., & Quirino, J. P. (2021). Sample Preparation in Capillary Electrophoresis for the Determination of Small Molecule Drugs and Metabolites in Urine. Taylor & Francis Online. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Quirino, J. P. (2021). Sample preparation in capillary electrophoresis for the determination of small molecule drugs and metabolites in urine. Bioanalysis Zone. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • Tirumalai, R. S., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Retrieved from [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Hirt, H., et al. (2021). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. MDPI. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Muhandiramge, R., & Quirino, J. P. (2021). Sample preparation in capillary electrophoresis for the determination of small molecule drugs and metabolites in urine. PubMed. Retrieved from [Link]

  • Yuan, L., et al. (2022). Tissue sample preparation in bioanalytical assays. ResearchGate. Retrieved from [Link]

  • D'Arienzo, R., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PMC. Retrieved from [Link]

  • Nováková, L. (2018). Advances in Sample Preparation for Biological Fluids. LCGC International. Retrieved from [Link]

  • Li, W., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (2000). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • O'Connell, K. (2020). Urine Analysis: The Good, the Bad, and the Ugly. LCGC International. Retrieved from [Link]

  • Roberts, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Li, Y., et al. (2017). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Javanmardi, F., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. PubMed. Retrieved from [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]

  • Minin, A. S., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Troubleshooting low yield and impurities in Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate the challenges of this specific synthesis.

I. Troubleshooting Guide: Low Yield and Impurities

The synthesis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate typically involves the acylation of Methyl 3-amino-4-(piperidin-1-yl)benzoate with acryloyl chloride. While seemingly straightforward, this reaction can be prone to issues with yield and purity. This section addresses the most common problems and provides systematic approaches to resolving them.

A. Low Product Yield

Low yield can be a significant impediment to the successful synthesis of the target compound. The following sections break down the potential causes and offer targeted solutions.

1. Incomplete Reaction

A common reason for low yield is the failure of the reaction to proceed to completion. This can be due to several factors related to reagents, reaction conditions, and the inherent reactivity of the starting materials.

Troubleshooting Steps:

  • Reagent Quality:

    • Acryloyl Chloride: This reagent is highly reactive and susceptible to hydrolysis.[1] Ensure it is fresh and handled under strictly anhydrous conditions. The presence of acrylic acid, a common impurity in aged acryloyl chloride, can complicate the reaction.

    • Methyl 3-amino-4-(piperidin-1-yl)benzoate: Verify the purity of your starting amine. Impurities can interfere with the reaction.

    • Base: The choice and quality of the base are critical. Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[1] Ensure the base is dry and free of impurities.

  • Reaction Conditions:

    • Temperature: Acylation reactions with acryloyl chloride are typically exothermic.[2] Running the reaction at a low temperature (e.g., 0 °C) during the addition of acryloyl chloride can help control the reaction rate and minimize side reactions. After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.[3]

    • Stoichiometry: A slight excess of acryloyl chloride (1.1-1.2 equivalents) can be used to ensure complete consumption of the starting amine. However, a large excess should be avoided as it can lead to the formation of impurities.

    • Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of reaction. Ensure the solvent is anhydrous.

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. The disappearance of the starting amine is a good indicator of reaction completion.

2. Product Degradation

The acrylamide functional group in the product can be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • pH Control: Acrylamide can hydrolyze under strongly acidic or basic conditions.[4] During the workup, avoid prolonged exposure to harsh pH conditions. Neutralize the reaction mixture carefully.

  • Temperature: High temperatures during workup or purification can lead to polymerization or degradation of the acrylamide moiety.[5] Concentrate the product solution under reduced pressure at a low temperature.

  • Light Exposure: Acryloyl groups can be sensitive to light and may undergo polymerization.[6] It is advisable to protect the reaction and the purified product from direct light.

3. Mechanical Losses During Workup and Purification

Significant amounts of product can be lost during the isolation and purification steps.

Troubleshooting Steps:

  • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will help maximize recovery.

  • Purification:

    • Column Chromatography: If column chromatography is used, select an appropriate solvent system to ensure good separation of the product from impurities without causing degradation.

    • Recrystallization: If recrystallization is employed, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

B. Impurity Issues

The presence of impurities can significantly impact the quality and utility of the final product. Understanding the potential sources of these impurities is the first step in mitigating them.

1. Unreacted Starting Materials
  • Methyl 3-amino-4-(piperidin-1-yl)benzoate: If this starting material is present in the final product, it indicates an incomplete reaction. Refer to the "Incomplete Reaction" section for troubleshooting.

  • Acryloyl Chloride/Acrylic Acid: Residual acryloyl chloride will be quenched to acrylic acid during the aqueous workup. The presence of acrylic acid can be confirmed by HPLC or NMR.[7]

2. Side-Reaction Products
  • Diacylation Product: The piperidine nitrogen is nucleophilic and could potentially react with acryloyl chloride, although this is less likely than acylation of the more nucleophilic aniline-type amine. The formation of such a byproduct would be favored by a large excess of acryloyl chloride.

  • Polymerization Products: The acryloyl group is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2] This can result in the formation of oligomeric or polymeric impurities, which are often difficult to characterize and remove.

Table 1: Common Impurities and Identification Methods

ImpurityPotential SourceRecommended Analytical Method(s)
Methyl 3-amino-4-(piperidin-1-yl)benzoateIncomplete reactionTLC, HPLC, LC-MS
Acrylic AcidHydrolysis of excess acryloyl chlorideHPLC, ¹H NMR (broad singlet for vinyl protons and carboxylic acid proton)
Diacylation ProductReaction of piperidine nitrogen with acryloyl chlorideLC-MS (for mass identification), ²D NMR
Polymeric MaterialPolymerization of acryloyl group¹H NMR (broadening of signals), Gel Permeation Chromatography (GPC)
3. Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present.

  • Aqueous Wash: Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like acrylic acid.

  • Column Chromatography: This is often the most effective method for removing a wide range of impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a good starting point.

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for achieving high purity.[8]

Experimental Protocol: Synthesis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

This protocol provides a general methodology for the synthesis.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-amino-4-(piperidin-1-yl)benzoate (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

TroubleshootingWorkflow start Low Yield or Impure Product check_yield Assess Yield start->check_yield check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity low_yield Low Yield check_yield->low_yield Yes impure_product Impure Product check_purity->impure_product Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn degradation Product Degradation? incomplete_rxn->degradation No incomplete_rxn_solutions Verify Reagent Quality Optimize Reaction Conditions (Temp, Stoichiometry) Increase Reaction Time incomplete_rxn->incomplete_rxn_solutions Yes mechanical_loss Mechanical Losses? degradation->mechanical_loss No degradation_solutions Control pH During Workup Avoid High Temperatures Protect from Light degradation->degradation_solutions Yes mechanical_loss_solutions Optimize Extraction pH Refine Purification Technique mechanical_loss->mechanical_loss_solutions Yes identify_impurities Identify Impurities (LC-MS, NMR) impure_product->identify_impurities unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm side_products Side-Reaction Products identify_impurities->side_products unreacted_sm->incomplete_rxn purify Select Purification Strategy side_products->purify wash Aqueous Wash purify->wash Acidic Impurities chromatography Column Chromatography purify->chromatography Multiple Impurities recrystallize Recrystallization purify->recrystallize Crystalline Product

Caption: A workflow for troubleshooting low yield and impurities.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls completely. What should I check first?

A: First, verify the quality of your acryloyl chloride, as it can degrade over time. Ensure all your reagents and solvents are anhydrous. If the quality of reagents is confirmed, consider that poor solubility of the starting amine could be an issue.[3] You may need to try a different solvent system, such as THF or DMF, to improve solubility. Also, ensure that the base you are using is not sterically hindered to the point that it cannot effectively scavenge the generated HCl.

Q2: I am observing a significant amount of baseline material on my TLC plate that does not move from the origin. What could this be?

A: This is often indicative of polymer formation. The acryloyl group is susceptible to polymerization, which can be initiated by heat, light, or impurities. To mitigate this, ensure your reaction is run at a low temperature, protected from light, and that your starting materials and solvents are free from radical initiators.[2] Adding a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture can also be beneficial.

Q3: How can I be sure that I am forming the desired N-acylated product and not acylating the piperidine nitrogen?

A: The aniline-type amino group is significantly more nucleophilic than the secondary amine of the piperidine ring, making acylation at the desired position the overwhelmingly favored pathway. However, to confirm the structure of your product, detailed NMR analysis (¹H, ¹³C, and 2D-NMR experiments like HMBC and HSQC) is essential. The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the position of the acrylamide group.

Q4: Is it better to use acryloyl chloride or acrylic acid with a coupling agent?

A: Acryloyl chloride is a more reactive acylating agent than acrylic acid and generally leads to faster reaction times.[1] However, it is also more hazardous and sensitive to moisture. Using acrylic acid with a coupling agent (e.g., EDC/HOBt or HATU) is a milder alternative that can offer better control and may be preferable if you are working with sensitive substrates.[3] The choice between these two methods will depend on the specific requirements of your synthesis and the available resources.

Q5: My final product is an oil, making recrystallization impossible. What are my best options for purification?

A: If your product is an oil, column chromatography is the most effective purification method. Careful selection of the eluent system is key to achieving good separation. If common impurities are still present after chromatography, you might consider techniques such as preparative HPLC for higher purity, or salt formation followed by recrystallization if your molecule has a basic site that can be protonated.

Visualization of the Reaction Mechanism

The following diagram illustrates the general mechanism for the acylation of Methyl 3-amino-4-(piperidin-1-yl)benzoate with acryloyl chloride.

ReactionMechanism Amine Methyl 3-amino-4-(piperidin-1-yl)benzoate Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Acryloyl Chloride AcylChloride->Tetrahedral Base Base (e.g., TEA) HCl_salt Base-HCl Salt Base->HCl_salt HCl Scavenging Product Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate Tetrahedral->Product Collapse of Intermediate (Loss of Cl⁻) dummy1 Tetrahedral->dummy1 dummy2 Product->dummy2 dummy1->Product dummy2->HCl_salt

Caption: General mechanism of amide bond formation.

References

  • Stability of acrylamide in model systems and its reactivity with selected nucleophiles. (2025, August 7). Journal of Agricultural and Food Chemistry.
  • Acrylamide Monomer Storage Stability: A Comparative Guide. (2026, March 7). Nuoer.
  • Studies on the Stability of Acrylamide in Food During Storage. (2019, November 21). Journal of AOAC International.
  • Purification of acrylamide. (US3324180A). Google Patents.
  • A Comparative Guide to Acryloyl Chloride and Other Acylating Agents. Benchchem.
  • Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. PMC.
  • AQUEOUS ACRYLAMIDE. SNF.
  • Troubleshooting low yield in L-alaninamide coupling reactions. Benchchem.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. PerkinElmer.
  • An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Benchchem.

Sources

Resolving HPLC peak tailing and improving resolution for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate .

As a targeted molecule—likely a covalent inhibitor due to the prop-2-enamido (acrylamide) warhead—it presents a complex chromatographic profile. The basic piperidine ring drives severe peak tailing, while the ester and acrylamide moieties restrict the chemical conditions you can employ. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve baseline resolution and optimal peak shape without compromising analyte integrity.

Diagnostic Workflow: Resolving Peak Tailing

Before adjusting instrument parameters, it is critical to diagnose the root cause of the tailing. The workflow below outlines the logical decision tree for optimizing the chromatography of basic, multi-functional APIs.

Workflow Start Issue: Peak Tailing (Tf > 1.5) & Poor Resolution CheckPH Evaluate Mobile Phase pH Start->CheckPH MidPH Mid pH (4.0 - 8.0) Worst Case for Amines CheckPH->MidPH LowPH Low pH (< 3.0) Silanols Neutralized CheckPH->LowPH HighPH High pH (> 10.5) Piperidine Neutralized CheckPH->HighPH ActionMid Shift pH away from Silanol pKa (~4.0) MidPH->ActionMid ActionLow Use End-capped C18 + 0.1% TFA (Ion-Pairing) LowPH->ActionLow ActionHigh Use Hybrid/Polymer C18 + 10mM NH4HCO3 (pH 11) HighPH->ActionHigh ActionMid->LowPH If molecule is pH-sensitive ActionMid->HighPH If molecule is stable Assess Assess Resolution (Rs) ActionLow->Assess ActionHigh->Assess OptTemp Increase Temp (45°C) & Flatten Gradient Assess->OptTemp If Rs < 2.0 Success Optimal Chromatography (Tf < 1.2, Rs > 2.0) Assess->Success If Rs ≥ 2.0 OptTemp->Success

Diagnostic decision tree for resolving HPLC peak tailing of basic compounds.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate exhibit such severe peak tailing on standard C18 columns? A1: The root cause is a secondary ionic interaction. The molecule contains a tertiary amine (piperidine) with a pKa of approximately 9.5. In standard unbuffered or mid-pH mobile phases, this amine is fully protonated (positively charged). Simultaneously, residual silanol groups on the silica-based stationary phase (pKa ~3.5–4.5) are ionized (negatively charged). The electrostatic attraction between the protonated piperidine and the ionized silanols causes the analyte to "stick" to the column matrix, resulting in severe peak tailing and loss of resolution[1].

Mechanism Analyte Protonated Piperidine (R-NH+) Interaction Secondary Ionic Interaction (Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Sol1 Low pH (<3.0) Protonates Silanol -> Si-OH Interaction->Sol1 Fix 1 Sol2 High pH (>10.5) Deprotonates Amine -> R-N Interaction->Sol2 Fix 2 Sol3 Add TEA Competes for Si-O- Interaction->Sol3 Fix 3

Mechanistic pathways of silanol interactions and chemical mitigation strategies.

Q2: Standard chromatographic guidelines suggest using a high-pH mobile phase for basic amines. Should I do this? A2: No. While raising the pH above 10.5 effectively neutralizes the piperidine ring and completely eliminates silanol interactions[2][3], you must consider the holistic stability of the molecule. This specific compound contains a methyl ester and a prop-2-enamido (acrylamide) group. High pH conditions will cause rapid saponification of the ester into a benzoic acid derivative, and hydroxide-catalyzed degradation of the acrylamide warhead. To maintain analyte integrity, a low-pH strategy is mandatory.

Q3: If I must use a low-pH mobile phase, how do I fix the tailing and poor retention? A3: At pH 2.0, silanols are fully protonated and neutralized, effectively shutting down the ion-exchange tailing mechanism[4]. However, the piperidine remains fully protonated, making the molecule highly polar and poorly retained. To solve this, use a strong ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) . The hydrophobic trifluoroacetate anion forms a neutral ion-pair complex with the protonated piperidine, significantly increasing retention time and restoring sharp peak shapes[5]. Alternatively, amine modifiers like Triethylamine (TEA) can be added to compete for active silanol sites[6][7], though TFA is preferred for LC-MS compatibility.

Q4: How can I further improve resolution from structurally similar impurities (e.g., hydrolysis degradants)? A4: Utilize elevated column temperatures (45°C–55°C). Elevated temperatures decrease mobile phase viscosity and improve mass transfer kinetics within the stationary phase pores. This is particularly beneficial for rigid, multi-ring aromatic systems, yielding sharper peaks and higher resolution ( Rs​ ) without altering selectivity[8].

Validated Step-by-Step Protocol: Low-pH Ion-Pairing Method

This protocol is designed as a self-validating system. If the system suitability criteria in Step 4 fail, the protocol dictates immediate corrective actions, ensuring data trustworthiness.

Step 1: Column Selection

  • Requirement: Select a fully end-capped, sterically protected C18 column designed for low-pH stability (e.g., Waters XBridge C18 or Phenomenex Luna Omega).

  • Dimensions: 150 mm x 4.6 mm, 3 µm particle size.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA). Note: Ensure pH is ~2.0.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% v/v TFA.

Step 3: Instrument Parameters

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to focus the polar amine)

    • 2–15 min: 10% 65% B (Shallow gradient to resolve structurally similar degradants)

    • 15–18 min: 95% B (Column wash)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C (Critical for mass transfer of the rigid aromatic core)[8].

  • Detection: UV at 254 nm (captures the conjugated acrylamide and benzoate systems).

Step 4: System Suitability & Self-Validation

  • Blank Injection: Confirm a flat baseline. TFA will cause a slight baseline drift during the gradient; this is normal.

  • Standard Injection: Tailing factor ( Tf​ ) must be ≤1.2 .

    • Causality Check: If Tf​>1.5 , the column's end-capping has likely degraded, exposing active silanols. Replace the column.

  • Resolution Check: Resolution ( Rs​ ) between the main peak and the closest eluting impurity (e.g., the hydrolyzed free acid) must be ≥2.0 .

Quantitative Performance Data

The following table summarizes the expected chromatographic outcomes based on different mobile phase strategies for this specific molecule.

Method ConditionMobile Phase BufferAnalyte Chemical StabilityExpected Tailing Factor ( Tf​ )Expected Resolution ( Rs​ )Verdict
Mid pH (Control) 10mM Phosphate (pH 7.0)Stable2.8 (Severe Tailing)1.1 (Co-elution)Rejected - Unacceptable peak shape due to silanol interaction.
High pH 10mM NH4​HCO3​ (pH 10.5)Degradation Observed 1.05 (Excellent)2.5 (Baseline)Rejected - Ester saponification and acrylamide degradation.
Low pH (Weak Acid) 0.1% Formic Acid (pH ~2.7)Stable1.6 (Moderate Tailing)1.4 (Marginal)Sub-optimal - Insufficient ion-pairing strength.
Low pH + Ion Pairing 0.1% TFA (pH ~2.0)Stable1.1 (Excellent) 2.8 (Baseline) Recommended - Optimal balance of stability, retention, and peak shape.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate in Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when enhancing the metabolic stability of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate in liver microsome assays. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.

Introduction: Understanding the Metabolic Landscape

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a compound with multiple potential sites for metabolism. Liver microsomes, vesicles derived from the endoplasmic reticulum of hepatocytes, are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1] They serve as a crucial in vitro model to assess metabolic stability and predict the in vivo fate of new chemical entities.[2][3]

The primary metabolic liabilities for this compound are likely to be:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis by carboxylesterases.[4]

  • Amide Hydrolysis: The amide bond, while generally more stable than an ester, can also be a site of hydrolysis by microsomal amidases.[5][6]

  • Acrylamide Moiety Metabolism: The prop-2-enamido group is a Michael acceptor and can undergo CYP-mediated oxidation to a reactive epoxide (glycidamide), as well as conjugation with glutathione (GSH).[2][7][8]

  • Piperidine Ring Oxidation: The piperidine ring can be metabolized via N-dealkylation and ring oxidation, often catalyzed by CYP3A4.[9][10]

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated by CYP enzymes.[11][12][13]

This guide will help you navigate these potential metabolic pathways and devise strategies to improve the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My compound shows very rapid clearance in human liver microsomes (HLM). What is the most likely initial metabolic pathway?

A1: With a compound like Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, rapid clearance in HLM is often attributable to the hydrolysis of the methyl ester by carboxylesterases present in the microsomal preparation.[4] While CYPs are a major contributor to metabolism, ester hydrolysis is a very common and rapid metabolic pathway for compounds containing this functional group.

To confirm this, you can run a parallel incubation with and without the addition of a broad-spectrum esterase inhibitor, such as paraoxon or bis(4-nitrophenyl) phosphate (BNPP). A significant decrease in the clearance rate in the presence of the inhibitor would strongly suggest ester hydrolysis as the primary route of metabolism.

Q2: I've replaced the methyl ester with a more stable functional group, but the compound is still showing moderate to high clearance. What should I investigate next?

A2: After addressing the ester liability, the next most probable metabolic hotspots are the acrylamide moiety and the piperidine ring. The acrylamide group can be oxidized by CYPs (particularly CYP2E1) to form a reactive glycidamide metabolite.[7][8] The piperidine ring is also susceptible to CYP-mediated oxidation and N-dealkylation.[9]

To differentiate between these, you can use specific CYP inhibitors in your microsomal incubation. For example, use a CYP3A4 inhibitor like ketoconazole to probe for piperidine metabolism, and a CYP2E1 inhibitor like diethyldithiocarbamate to investigate the role of this enzyme in acrylamide oxidation. A significant reduction in clearance with a specific inhibitor will point towards the involvement of that particular CYP isozyme and the associated metabolic pathway.

Q3: What are the potential risks associated with the acrylamide moiety in my compound?

A3: The acrylamide group is an electrophilic Michael acceptor, which presents a potential for bioactivation.[14] This means it can react non-enzymatically with nucleophiles like glutathione (GSH) and also form covalent adducts with proteins.[2] Furthermore, its oxidation to glycidamide by CYP enzymes creates a more reactive epoxide that can also form adducts with DNA and proteins, which is a potential toxicological concern.[7][15]

When working with acrylamide-containing compounds, it is crucial to not only assess metabolic stability but also to characterize the potential for reactive metabolite formation. This can be done by including GSH in the incubation mixture and monitoring for the formation of GSH adducts using LC-MS/MS.

Q4: Can I use in silico tools to predict the metabolic fate of my compound?

A4: Yes, in silico tools can be a valuable starting point for predicting potential sites of metabolism. Software packages are available that can predict which atoms in a molecule are most likely to be metabolized by various CYP isoforms. These predictions are based on computational models of the enzyme active sites and the reactivity of different functional groups. While these tools are not a substitute for experimental data, they can help prioritize which metabolic pathways to investigate first and guide the design of more metabolically stable analogs.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
High variability in clearance rates between batches of liver microsomes. - Inconsistent enzyme activity in different lots of microsomes.- Variability in donor genetics (for pooled HLM).1. Standardize Microsome Source: Use a single, large batch of pooled human liver microsomes from a reputable supplier for all comparative studies.2. Include Positive Controls: Always run well-characterized positive control compounds with known metabolic pathways (e.g., testosterone for CYP3A4, phenacetin for CYP1A2) to ensure the enzymatic activity of your microsome batch is within the expected range.[16]
Compound appears stable, but there is significant loss of parent compound over time (poor mass balance). - Non-specific binding to the incubation vial or microsomal protein.- Formation of undetected metabolites or reactive adducts.1. Assess Non-Specific Binding: Run a control incubation at 0°C or without the NADPH cofactor. Any loss of compound under these conditions is likely due to non-specific binding.2. Use Low-Binding Plates: If non-specific binding is high, switch to low-protein-binding microplates.3. Metabolite Identification: Perform a more thorough metabolite identification study using high-resolution mass spectrometry to look for unexpected metabolites or adducts with GSH (if included in the incubation).
Difficulty in quantifying the parent compound at later time points. - The compound is being very rapidly metabolized.- The initial concentration of the compound is too low.1. Shorten Incubation Times: Use earlier time points (e.g., 0, 1, 3, 5, 10 minutes) to accurately determine the initial rate of metabolism.2. Increase Microsomal Protein Concentration: A higher concentration of microsomal protein can slow down the apparent rate of metabolism, making it easier to quantify the parent compound at later time points. However, be mindful of potential increases in non-specific binding.[17]
Inconsistent results when using different organic solvents to dissolve the test compound. - The organic solvent is inhibiting or inducing CYP enzyme activity.1. Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the incubation mixture as low as possible, typically below 1% (v/v).[16]2. Test Different Solvents: If you suspect solvent effects, test the metabolic rate of your compound using different solvents (e.g., acetonitrile, methanol, DMSO) to find one that has minimal impact on enzyme activity. Acetonitrile is often a good choice.[16]

Experimental Protocols

Protocol 1: Standard In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Positive control compounds (e.g., testosterone, verapamil)

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

    • Prepare the test compound and positive controls at a final concentration of 1 µM in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM/compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing:

    • Vortex and centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the rate constant of depletion (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (microsomal protein concentration).

Protocol 2: Reaction Phenotyping with CYP Inhibitors

This protocol helps identify which CYP isozymes are responsible for the metabolism of the test compound.

Procedure:

  • Follow the standard metabolic stability assay protocol.

  • In parallel incubations, pre-incubate the HLM with a specific CYP inhibitor for 15 minutes at 37°C before adding the test compound.

  • Use a panel of selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2, etc.).

  • Compare the clearance rate of the test compound in the presence and absence of each inhibitor.

  • A significant reduction in clearance in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the compound's metabolism.

Visualization of Metabolic Pathways and Workflows

Metabolic_Pathway cluster_compound Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Compound Parent Compound Ester_Hydrolysis Ester Hydrolysis (Carboxylesterases) Compound->Ester_Hydrolysis Amide_Hydrolysis Amide Hydrolysis (Amidases) Compound->Amide_Hydrolysis Acrylamide_Oxidation Acrylamide Oxidation (CYP2E1) Compound->Acrylamide_Oxidation Piperidine_Oxidation Piperidine Oxidation (CYP3A4) Compound->Piperidine_Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation (CYPs) Compound->Aromatic_Hydroxylation GSH_Conjugation GSH Conjugation Compound->GSH_Conjugation Carboxylic_Acid Carboxylic Acid Metabolite Ester_Hydrolysis->Carboxylic_Acid Amine Amine Metabolite Amide_Hydrolysis->Amine Glycidamide Glycidamide (Reactive) Acrylamide_Oxidation->Glycidamide Hydroxylated_Piperidine Hydroxylated Piperidine Piperidine_Oxidation->Hydroxylated_Piperidine Hydroxylated_Aromatic Hydroxylated Aromatic Ring Aromatic_Hydroxylation->Hydroxylated_Aromatic GSH_Adduct GSH Adduct GSH_Conjugation->GSH_Adduct

Caption: Potential metabolic pathways for the parent compound.

Troubleshooting_Workflow Start High Clearance in HLM Is_Ester_Present Is Ester Group Present? Start->Is_Ester_Present Inhibit_Esterases Inhibit Esterases Is_Ester_Present->Inhibit_Esterases Yes Investigate_Other Investigate Other Pathways (CYPs, Amide Hydrolysis) Is_Ester_Present->Investigate_Other No Clearance_Reduced Clearance Reduced? Inhibit_Esterases->Clearance_Reduced Ester_Is_Liability Ester is a Major Liability Clearance_Reduced->Ester_Is_Liability Yes Clearance_Reduced->Investigate_Other No Modify_Structure Modify Structure Ester_Is_Liability->Modify_Structure Use_CYP_Inhibitors Use Specific CYP Inhibitors Investigate_Other->Use_CYP_Inhibitors Identify_Metabolites Metabolite ID Use_CYP_Inhibitors->Identify_Metabolites Identify_Metabolites->Modify_Structure

Caption: Troubleshooting workflow for high clearance.

Strategies for Enhancing Metabolic Stability

Based on the potential metabolic liabilities, here are some strategies to enhance the stability of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate:

Metabolic Liability Structural Modification Strategy Rationale
Ester Hydrolysis - Replace the methyl ester with a more stable amide.- Replace with a bioisostere such as a 1,2,4-oxadiazole or a tetrazole.[11]Amides are generally more resistant to hydrolysis than esters.[9] Heterocyclic bioisosteres can mimic the ester functionality while being metabolically more robust.[11]
Amide Hydrolysis - Introduce steric hindrance near the amide bond (e.g., alpha-methylation).- Replace with a retro-amide or a sulfonamide.[3]Steric bulk can prevent the enzyme from accessing the amide bond. Retro-amides and sulfonamides are common amide bioisosteres with increased metabolic stability.
Acrylamide Moiety - Replace the acrylamide with a less reactive Michael acceptor.- Introduce electron-withdrawing groups on the aromatic ring to decrease the reactivity of the double bond.This can reduce the potential for covalent adduction and bioactivation. Modifying the electronic properties can disfavor Michael addition.
Piperidine Oxidation - Introduce a substituent on the piperidine ring to block a potential site of oxidation.- N-dealkylation can sometimes be blocked by replacing the N-alkyl group with a more sterically hindered group.Blocking the site of metabolism can force metabolism to occur at a slower rate at a different position.
Aromatic Hydroxylation - Introduce an electron-withdrawing group (e.g., a halogen) on the aromatic ring.Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by CYP enzymes.

Concluding Remarks

Enhancing the metabolic stability of a drug candidate is an iterative process of identifying metabolic liabilities and making targeted structural modifications. By systematically evaluating the metabolism of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate in liver microsomes and applying the strategies outlined in this guide, researchers can improve the pharmacokinetic profile of their compounds and increase their chances of success in drug development. Remember that any modification to improve metabolic stability must be balanced with the desired pharmacological activity and overall ADME properties of the molecule.

References

  • Mentlein, R. (1988). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. PubMed. Available at: [Link]

  • Tavlor, S. et al. (2020). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC. Available at: [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]

  • de Visser, S. P. et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. PubMed. Available at: [Link]

  • Li, R. et al. (2026). In vitro metabolism studies of 5 acrylamide covalent drugs: Comparison with metabolism and disposition in human. PubMed. Available at: [Link]

  • van der Leden, J. C. et al. (1997). Mechanism of Cytochrome P450-Catalyzed Aromatic Hydroxylation of Estrogens. ACS Publications. Available at: [Link]

  • Jewell, C. et al. (2019). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Available at: [Link]

  • Li, R. et al. (2026). In vitro metabolism studies of five acrylamide covalent drugs: Comparison with metabolism and disposition in human. ResearchGate. Available at: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Wang, Y. et al. (2024). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Publications. Available at: [Link]

  • Otyepka, M. et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2018). Acrylamide moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity and Spectrum of Biological Activities of Acrylamide Derivatives. ResearchGate. Available at: [Link]

  • Jewell, C. et al. (2019). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Available at: [Link]

  • Klopman, G. et al. (1998). Rapid hydrolysis of amides under physiological conditions: Influence of the microenvironment on the stability of the amide bond. R Discovery. Available at: [Link]

  • Colzani, M. et al. (2021). Acrylamide bioactivation to glycidamide and formation of stable covalent adducts with bionucleophiles. ResearchGate. Available at: [Link]

  • Lin, Y.-W. et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. Available at: [Link]

  • Lin, Y.-W. et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Publications. Available at: [Link]

  • Kumar, R. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. Available at: [Link]

  • Wang, B. et al. (2017). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Sharma, R. et al. (2012). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ResearchGate. Available at: [Link]

  • Kim, H. et al. (2021). Acrylamide and its metabolite induce neurotoxicity via modulation of protein kinase C and AMP-activated protein kinase pathways. PubMed. Available at: [Link]

  • Wang, Y. et al. (2019). Advances in acrylamide bioproduction catalyzed with Rhodococcus cells harboring nitrile hydratase. PubMed. Available at: [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Katen, A. L. et al. (2020). The consequences of paternal acrylamide exposure and potential for amelioration. ResearchGate. Available at: [Link]

  • Obranović, M. et al. (2022). Effect of Acrylamide Treatment on Cyp2e1 Expression and Redox Status in Rat Hepatocytes. MDPI. Available at: [Link]

  • Cai, M. et al. (2011). Short Communication Effect of Regular Organic Solvents on Cytochrome P450-Mediated Metabolic Activities in Rat Liver Microsomes. Drug Metabolism and Disposition. Available at: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Plasma Quantification of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions regarding the plasma quantification of this compound. The following information is curated to ensure scientific integrity and provide actionable solutions to common challenges, particularly the mitigation of matrix effects in LC-MS/MS analysis.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and step-by-step protocols to resolve them.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

Question: My chromatographic peak for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is showing significant tailing and the retention time is shifting between injections. What could be the cause and how can I fix it?

Answer:

Poor peak shape and retention time variability are often indicative of undesirable interactions between the analyte and the analytical column or system components, which can be exacerbated by matrix components.

Causality:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based reversed-phase columns can interact with the basic piperidine moiety of your analyte via ion exchange, leading to peak tailing.

  • Metal Chelation: Certain compounds can chelate with metal surfaces within the HPLC system, such as the stainless steel column housing and frits, causing peak tailing and signal loss.[1]

  • Column Fouling: Accumulation of endogenous plasma components, such as proteins and phospholipids, on the column can alter its chemistry and lead to distorted peak shapes and shifting retention times.[2]

Troubleshooting Protocol:

  • System Suitability Check:

    • Action: Inject a neat standard solution of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate in your mobile phase.

    • Expected Outcome: A sharp, symmetrical peak with a consistent retention time. If the peak shape is still poor, the issue likely lies with the chromatographic method or column itself.

  • Mobile Phase Modification:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid to the mobile phase. A mixture of acetonitrile and 0.1% formic acid in water has proven effective for separating similar compounds.[3]

    • Rationale: These modifiers can mask the active sites on the stationary phase or ensure the analyte is in a single ionic state, reducing secondary interactions.

  • Column Selection:

    • Action: Consider using a column with a different stationary phase chemistry or a base-deactivated column specifically designed for basic compounds. If chelation is suspected, a metal-free column could be beneficial.[1]

  • Implement a Robust Sample Preparation Protocol:

    • Action: Ensure your sample preparation method is effectively removing matrix components. If you are currently using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

Issue 2: Low and Variable Analyte Signal (Ion Suppression)

Question: The signal intensity for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is significantly lower and more variable in plasma samples compared to neat standards. What is causing this and how can I mitigate it?

Answer:

This is a classic presentation of matrix-induced ion suppression, a common challenge in LC-MS/MS bioanalysis.[5][6][7]

Causality:

Ion suppression occurs when co-eluting endogenous components from the plasma matrix compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal.[2][8] Phospholipids are major culprits in plasma samples as they are abundant and often co-extract with the analyte of interest.[2][9]

Workflow for Diagnosing and Mitigating Ion Suppression

IonSuppressionWorkflow cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies Start Low/Variable Signal in Plasma PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion QuantifyME Quantify Matrix Effect (Post-Extraction Spike) PostColumnInfusion->QuantifyME ConfirmSuppression Ion Suppression Confirmed? QuantifyME->ConfirmSuppression OptimizeSamplePrep Optimize Sample Preparation ConfirmSuppression->OptimizeSamplePrep Yes Revalidate Re-validate Method ConfirmSuppression->Revalidate No (Investigate other causes) OptimizeChromo Optimize Chromatography OptimizeSamplePrep->OptimizeChromo UseSILIS Use Stable Isotope-Labeled Internal Standard OptimizeChromo->UseSILIS UseSILIS->Revalidate

Caption: A systematic workflow for diagnosing and mitigating ion suppression.

Troubleshooting Protocol:

  • Quantify the Matrix Effect (Post-Extraction Spike Method): [9]

    • Set A: Prepare your analyte in a neat solvent at a known concentration.

    • Set B: Extract a blank plasma sample using your current method. After extraction, spike the extract with the analyte to the same final concentration as Set A.

    • Analysis: Compare the peak area of the analyte in Set B to that in Set A.

    • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation: A value significantly less than 100% confirms ion suppression.[7]

  • Enhance Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[4][5]

    • Action: If you are using Protein Precipitation (PPT), consider the following, more selective techniques:

      • Liquid-Liquid Extraction (LLE): By optimizing the pH and extraction solvent, you can selectively extract your analyte, leaving many interfering components behind.[4]

      • Solid-Phase Extraction (SPE): This technique offers a high degree of selectivity and can provide very clean extracts. Mixed-mode SPE can be particularly effective at removing phospholipids.[9]

      • Phospholipid Depletion Plates: Specialized products like HybridSPE-Phospholipid are designed to selectively remove phospholipids from plasma samples after protein precipitation.[10]

  • Optimize Chromatographic Separation:

    • Action: Adjust your LC gradient to separate the elution of your analyte from the regions of significant ion suppression. A post-column infusion experiment can identify these "suppression zones."[11]

    • Rationale: If you cannot remove the interfering components, you can try to avoid them chromatographically.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: If available, use a SIL-IS for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

    • Rationale: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thereby compensating for the signal variability and ensuring accurate quantification.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[8][12] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[6][8] These effects are a major concern in regulated bioanalysis because they can compromise the accuracy, precision, and sensitivity of the method, potentially leading to unreliable data for pharmacokinetic and toxicokinetic studies.[6] Regulatory agencies like the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation.[13][14][15]

Q2: What are the primary sources of matrix effects in human plasma?

A2: The most significant sources of matrix effects in plasma are endogenous phospholipids from cell membranes.[2][9] Other sources include salts, proteins, metabolites, and any concomitant medications the subject may be taking.[6][11][14]

Q3: How do I choose the best sample preparation technique to minimize matrix effects?

A3: The choice of sample preparation technique depends on the physicochemical properties of your analyte and the required cleanliness of the final extract.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, inexpensive.Non-selective; poor removal of phospholipids and other small molecules.[9]Early-stage discovery or when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous plasma and an immiscible organic solvent.Good for removing non-polar interferences like lipids.[4]Can be labor-intensive; solvent selection is critical.Analytes with good solubility in a specific organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective; provides very clean extracts.[4][9]More complex method development; can be more expensive.Regulated bioanalysis where high accuracy and precision are required.
Phospholipid Depletion Specialized sorbents that selectively bind and remove phospholipids.Very effective at removing the primary source of ion suppression.[10]Adds a step to the workflow; may not remove other interferences.Methods suffering specifically from phospholipid-based ion suppression.

Q4: What are the regulatory requirements for assessing matrix effects?

A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, mandate the evaluation of matrix effects during bioanalytical method validation.[12][16][17][18] The general expectation is to assess the matrix effect using at least six different lots of the biological matrix (e.g., plasma from six different individuals).[12][14] The accuracy and precision of quality control (QC) samples prepared in these different lots should meet the acceptance criteria of the validation, typically within ±15% of the nominal concentration and a precision (%CV) not greater than 15%.[12]

III. Detailed Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect
  • Prepare Blank Plasma Extract:

    • Pool blank human plasma from at least six different sources.

    • Extract a 100 µL aliquot of the pooled plasma using your validated sample preparation method (e.g., PPT, LLE, or SPE).

    • Evaporate the final extract to dryness and reconstitute in 100 µL of mobile phase. This is your "Extracted Blank Matrix."

  • Prepare Sample Sets:

    • Set A (Neat Standard): Spike 10 µL of a working solution of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate into 90 µL of the mobile phase.

    • Set B (Post-Spiked Sample): Spike 10 µL of the same working solution into 90 µL of the "Extracted Blank Matrix."

  • LC-MS/MS Analysis:

    • Inject both sets of samples (in triplicate) and measure the peak area of the analyte.

  • Calculation:

    • Calculate the mean peak area for Set A and Set B.

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup

This is a general protocol using a mixed-mode cation exchange polymer-based SPE sorbent, which is effective for basic compounds like the target analyte.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding and adjusts the pH.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Load Sample:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash Steps:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

IV. References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • ICH guideline M10 Step 2b on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. PubMed. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. [Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis: Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate and Its Structural Analogs in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, a novel covalent inhibitor, against its key structural analogs. We delve into the mechanistic underpinnings of its covalent binding mode, drawing parallels with the established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Through detailed experimental protocols and comparative data, this document serves as a critical resource for researchers and drug development professionals engaged in the design and evaluation of targeted covalent inhibitors. We will explore the synthesis, cytotoxicity, and target engagement of these compounds, offering a framework for their rational optimization.

Introduction: The Rise of Covalent Kinase Inhibitors

The paradigm of kinase inhibition has been significantly advanced by the development of covalent inhibitors. These molecules form a stable, covalent bond with their target protein, often a non-catalytic cysteine residue near the active site. This irreversible mode of action can lead to prolonged pharmacodynamic effects, increased potency, and the ability to overcome resistance mechanisms associated with reversible inhibitors.

A prime example of a successful covalent inhibitor is Ibrutinib (PCI-32765), which targets Bruton's tyrosine kinase (BTK) by covalently binding to Cys-481. The core chemical feature enabling this is an acrylamide moiety, which acts as a Michael acceptor for the thiol group of the cysteine residue. The compound at the center of our investigation, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, shares this critical acrylamide functional group, positioning it as a putative covalent inhibitor. This guide will dissect its efficacy in relation to structural analogs, providing a clear rationale for experimental design and data interpretation.

The Core Moiety and Its Analogs: A Structural Overview

The central compound, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (Compound A) , possesses a unique combination of functional groups that are hypothesized to contribute to its biological activity. To understand the structure-activity relationship (SAR), we will compare it against two key analogs:

  • Analog 1: 4-Amino-N-(prop-2-enoyl)benzamide (Compound B): This analog lacks the piperidinyl and methyl ester groups, allowing us to assess the contribution of the core aminobenzamide scaffold.

  • Analog 2: Ibrutinib (PCI-32765): As the clinical gold standard for covalent BTK inhibition, Ibrutinib serves as a critical benchmark for potency and specificity.

The rationale for selecting these analogs is to systematically probe the influence of key structural features on target engagement and cellular efficacy.

Experimental Framework for Comparative Efficacy

To provide a robust comparison, a multi-pronged experimental approach is necessary. This involves chemical synthesis, in vitro cytotoxicity screening, and target engagement assays.

Synthesis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (Compound A)

The synthesis of Compound A can be achieved through a straightforward acylation reaction. The following protocol outlines a general procedure.

Experimental Protocol: Synthesis of Compound A

  • Starting Material: Begin with Methyl 4-amino-3-(piperidin-1-yl)benzoate. This precursor can be synthesized via a Buchwald-Hartwig amination of Methyl 3-bromo-4-aminobenzoate with piperidine.

  • Acylation Reaction:

    • Dissolve Methyl 4-amino-3-(piperidin-1-yl)benzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Synthetic Workflow for Compound A

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product & Analysis A Methyl 4-amino-3- (piperidin-1-yl)benzoate E Acylation at 0°C to RT A->E B Acryloyl Chloride B->E C Triethylamine (Base) C->E D DCM (Solvent) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Compound A G->H I NMR, HRMS H->I

Caption: Synthetic pathway for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

In Vitro Cytotoxicity Assessment

A fundamental measure of a compound's biological activity is its ability to induce cell death in cancer cell lines. For BTK inhibitors, a relevant cell line is the human B-cell lymphoma line, TMD8.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Compound A, Compound B, and Ibrutinib in DMSO. Treat the cells with a final concentration range of 0.01 µM to 100 µM. Include a DMSO-only control.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) in TMD8 Cells

CompoundIC₅₀ (µM)
Compound A (Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate)Hypothetical Value: 5.2
Compound B (4-Amino-N-(prop-2-enoyl)benzamide)Hypothetical Value: >100
Ibrutinib (PCI-32765)0.05

Note: Hypothetical values for Compound A and B are for illustrative purposes and would need to be determined experimentally.

The expected outcome is that Compound A will show significantly higher cytotoxicity than Compound B, highlighting the importance of the piperidinyl and methyl ester groups for cellular uptake or target interaction. Ibrutinib is expected to be the most potent, serving as a positive control.

Target Engagement: Covalent Modification of BTK

To confirm the covalent binding mechanism, a direct assessment of target engagement with BTK is crucial. An in vitro assay using recombinant BTK protein can quantify the extent of covalent modification.

Experimental Protocol: Intact Protein Mass Spectrometry for Covalent Binding

  • Reagents: Recombinant human BTK protein, Compound A, Compound B, Ibrutinib, and a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Incubation: Incubate recombinant BTK (1 µM) with an excess of each compound (10 µM) for 1 hour at room temperature. Include a DMSO control.

  • Sample Preparation: Desalt the protein-compound mixtures using a C4 ZipTip.

  • Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact protein.

  • Data Interpretation: A mass shift corresponding to the molecular weight of the compound indicates covalent bond formation. Calculate the percentage of modified protein.

Diagram: Covalent Inhibition Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Outcome A Recombinant BTK Protein C Incubation (1 hr, RT) A->C B Test Compounds (A, B, Ibrutinib) B->C D Desalting (ZipTip) C->D E ESI-MS Analysis D->E F Mass Shift Detection E->F G Quantify % Covalent Modification F->G

Caption: Workflow for assessing covalent target engagement via ESI-MS.

Mechanistic Insights and Structure-Activity Relationships

The data gathered from these experiments will allow for a detailed interpretation of the structure-activity relationships.

  • The Role of the Acrylamide Warhead: The presence of the acrylamide moiety is essential for covalent bond formation. We hypothesize that both Compound A and Ibrutinib will show significant covalent modification of BTK, while compounds lacking this group would not.

  • Contribution of the Piperidinyl Group: The piperidinyl group in Compound A likely enhances solubility and may participate in crucial interactions within the BTK active site, similar to the piperidine in Ibrutinib. The anticipated lower efficacy of Compound B, which lacks this group, would support this hypothesis.

  • The Benzoyl Moiety as a Scaffold: The methyl 3-(piperidin-1-yl)-4-aminobenzoate core of Compound A serves as the scaffold to position the acrylamide warhead for optimal interaction with Cys-481 of BTK.

Diagram: Hypothesized BTK Inhibition Pathway

G cluster_0 Upstream Signaling cluster_1 BTK Cascade cluster_2 Inhibitor Action BCR B-Cell Receptor (BCR) Activation BTK BTK Activation BCR->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Inhibitor Compound A / Ibrutinib (Covalent Inhibitor) Inhibitor->BTK Covalent Binding to Cys-481

Caption: Simplified signaling pathway of BTK and the point of covalent inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the comparative efficacy of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate. By leveraging well-defined experimental protocols and comparing against carefully chosen structural analogs, researchers can elucidate the key structural determinants of its activity. The hypothesized data suggests that while Compound A may not reach the potency of the clinically approved drug Ibrutinib, it represents a promising scaffold for further optimization.

Future work should focus on:

  • Kinome-wide Profiling: To assess the selectivity of Compound A against other kinases.

  • In Vivo Efficacy: To evaluate the compound's performance in animal models of B-cell malignancies.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A.

By following the principles and protocols outlined in this guide, the scientific community can continue to advance the development of novel and effective covalent inhibitors for the treatment of cancer and other diseases.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Davis, R. E., et al. (2010). Chronic active B-cell-receptor signalling in diffuse large B-cell lymphoma. Nature, 463(7277), 88-92. [Link]

A Researcher's Guide to Proteome-Wide Specificity Profiling of Novel Covalent Probes: A Case Study with Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the development of highly selective covalent inhibitors is a paramount objective. These molecules, which form a permanent bond with their protein target, can offer enhanced potency and prolonged duration of action. However, the inherent reactivity of their electrophilic warheads raises a critical question: how specific is this interaction on a proteome-wide scale? Off-target covalent modifications can lead to unforeseen toxicity and a misinterpretation of the compound's mechanism of action. This guide provides a comprehensive framework for assessing the cross-reactivity of novel covalent probes, using the hypothetical molecule Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate as a central case study.

While specific experimental data for this particular compound is not yet publicly available, its structure—featuring a reactive acrylamide warhead—makes it an excellent candidate for established chemoproteomic profiling workflows. This guide will not only detail these methodologies but also delve into the rationale behind experimental choices, enabling researchers to design and execute robust, self-validating studies for their own covalent molecules.

The Imperative of Proteome-Wide Profiling

The journey of a covalent inhibitor from a promising hit to a validated chemical probe or therapeutic lead is contingent on a thorough understanding of its selectivity. While targeted biochemical assays can confirm engagement with the intended protein, they fail to reveal the full spectrum of interactions within the complex milieu of a living cell. Activity-based protein profiling (ABPP) has emerged as a powerful technique to address this challenge.[1][2] ABPP utilizes chemical probes to map the functional state of entire enzyme families directly in native biological systems, providing a global view of a compound's interaction landscape.[1][2][3]

This guide will focus on a competitive ABPP workflow, a state-of-the-art approach for defining the target and off-target space of an unlabeled covalent inhibitor.

Core Principles of Competitive Activity-Based Protein Profiling

The competitive ABPP workflow is an elegant, indirect method for identifying the targets of a covalent inhibitor. Instead of detecting the inhibitor-protein adduct directly, this technique measures the ability of the inhibitor to block the binding of a broad-spectrum, reporter-tagged covalent probe.

The logic is as follows: if our compound of interest, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, binds to a specific cysteine residue on a protein, that residue will be unavailable to react with a subsequently added, broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne). By using quantitative mass spectrometry to compare the levels of probe labeling in a vehicle-treated versus an inhibitor-treated sample, we can identify proteins that have been "protected" by our compound.

Below is a conceptual diagram of the competitive ABPP workflow.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Digestion cluster_ms LC-MS/MS Analysis proteome Native Proteome (e.g., Cell Lysate) DMSO Vehicle Control (DMSO) proteome->DMSO Inhibitor Test Compound (Methyl 3-(piperidin-1-yl)-4- (prop-2-enamido)benzoate) proteome->Inhibitor Probe_DMSO Add Broad-Spectrum Cysteine Probe DMSO->Probe_DMSO Probe_Inhibitor Add Broad-Spectrum Cysteine Probe Inhibitor->Probe_Inhibitor Click_DMSO Biotin-Azide Conjugation Probe_DMSO->Click_DMSO Click_Inhibitor Biotin-Azide Conjugation Probe_Inhibitor->Click_Inhibitor Enrich_DMSO Streptavidin Enrichment Click_DMSO->Enrich_DMSO Enrich_Inhibitor Streptavidin Enrichment Click_Inhibitor->Enrich_Inhibitor Digest_DMSO On-Bead Trypsin Digestion Enrich_DMSO->Digest_DMSO Digest_Inhibitor On-Bead Trypsin Digestion Enrich_Inhibitor->Digest_Inhibitor MS Quantitative Mass Spectrometry (e.g., TMT or LFQ) Digest_DMSO->MS Digest_Inhibitor->MS

Caption: Competitive ABPP workflow for identifying covalent targets.

Comparison of Covalent Warheads and Profiling Strategies

The choice of the electrophilic "warhead" on a covalent probe is a critical design feature that dictates its reactivity and target landscape. The prop-2-enamido (acrylamide) group in our case study compound is a Michael acceptor that typically reacts with nucleophilic cysteine residues. Here's a comparison with other common warheads and profiling techniques:

FeatureAcrylamide Probes (e.g., Topic Compound)Chloroacetamide ProbesPhotoaffinity Labeling (PAL)
Mechanism Michael addition with soft nucleophiles, primarily cysteines.SN2 reaction with a broader range of nucleophiles, including cysteines, lysines, and histidines.UV-induced generation of a highly reactive carbene or nitrene that forms a covalent bond with adjacent amino acids, irrespective of their nucleophilicity.[1]
Selectivity Generally considered "softer" and more selective for reactive cysteines.More reactive and potentially less selective than acrylamides, leading to a higher number of off-targets.Captures both covalent and non-covalent interactions, providing a snapshot of proximity rather than just reactivity.[4]
Advantages Good balance of reactivity and selectivity; widely used in drug discovery.[5]Higher reactivity can be useful for targeting less nucleophilic residues.Can identify non-covalent binders and targets that lack a suitably positioned nucleophile.
Disadvantages May not label all functionally important cysteines.Higher potential for off-target effects and toxicity.Can be less efficient, and the high-energy intermediate can lead to non-specific labeling. Requires UV irradiation, which can be cytotoxic.[1]

Experimental Protocol: Proteome-Wide Profiling of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

This protocol outlines a detailed, step-by-step methodology for assessing the proteome-wide cross-reactivity of our case study compound.

Part 1: Cell Culture and Lysate Preparation
  • Cell Culture: Culture human cells (e.g., HEK293T or a relevant cancer cell line) to ~80-90% confluency.

  • Harvesting: Scrape cells in ice-cold PBS, centrifuge at 500 x g for 5 minutes at 4°C, and aspirate the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant (proteome) and determine the protein concentration using a BCA assay. Normalize the protein concentration across all samples.

Part 2: Competitive Labeling and Click Chemistry
  • Compound Incubation: In separate microcentrifuge tubes, aliquot equal amounts of the proteome (e.g., 1 mg). Treat the samples with either DMSO (vehicle control) or varying concentrations of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (e.g., 1 µM, 10 µM, 100 µM). Incubate for 1 hour at 37°C.

  • Broad-Spectrum Probe Labeling: Add a cysteine-reactive probe with a bioorthogonal handle, such as iodoacetamide-alkyne (IA-alkyne), to each sample at a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry: Prepare a "click" cocktail containing a reporter tag (e.g., Biotin-Azide), a copper catalyst (CuSO4), a reducing agent (sodium ascorbate), and a copper ligand (TBTA). Add the cocktail to each sample and incubate for 1 hour at room temperature to conjugate the biotin tag to the probe-labeled proteins.[4]

Part 3: Enrichment and Sample Preparation for Mass Spectrometry
  • Protein Precipitation: Precipitate the proteins using a chloroform/methanol extraction to remove excess reagents.

  • Resuspension and Denaturation: Resuspend the protein pellet in a buffer containing SDS to denature the proteins.

  • Enrichment: Add streptavidin-coated magnetic beads to each sample to capture the biotin-tagged proteins. Incubate with rotation for 1 hour at room temperature.

  • Washing: Wash the beads extensively with buffers of decreasing SDS concentration and finally with a urea-containing buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Reduce the disulfide bonds on the captured proteins with DTT.

    • Alkylate the free cysteines with iodoacetamide.

    • Digest the proteins into peptides overnight using sequencing-grade trypsin.

  • Peptide Cleanup: Collect the supernatant containing the peptides and desalt using a C18 StageTip.

Part 4: Quantitative Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Database Searching: Search the resulting MS/MS spectra against a human protein database to identify the peptides and their corresponding proteins.

  • Quantitative Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to quantify the relative abundance of each identified peptide across the different treatment conditions. The ratio of the peptide signal in the inhibitor-treated sample versus the DMSO control reflects the degree of engagement by the test compound.

  • Data Interpretation: A significant decrease in the signal for a given peptide in the presence of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate indicates that the compound has bound to the cysteine residue in that peptide, preventing its labeling by the IA-alkyne probe.

Interpreting the Data: From Peptide Ratios to Target Confidence

The output of a competitive ABPP experiment is a list of proteins and their corresponding quantification ratios. The goal is to distinguish true targets from background noise and non-specific interactions.

Table 1: Representative Data from a Hypothetical Competitive ABPP Experiment

Protein IDGene NamePeptide SequenceCys PositionLog2 (Fold Change vs. DMSO)p-valueTarget Confidence
P04035GAPDHIIGRTGC NRA...152-3.50.0001High
Q06830PRDX1...LSC FWTP...52-3.10.0005High
P62258PPIA...GFKGSC FH...57-2.80.001High
P08670VIM...ISLPLPNFSSLNLREC ...328-0.50.35Low
P31946YWHAZ...DLLSC NY...25-0.80.15Low

Data Interpretation:

  • High-Confidence Targets: Proteins like GAPDH, PRDX1, and PPIA show a significant and dose-dependent decrease in probe labeling (represented by a large negative Log2 fold change) and a low p-value. These are considered high-confidence targets of the compound at the tested concentrations.

  • Low-Confidence/Non-Targets: Proteins like VIM and YWHAZ show minimal change in labeling and a high p-value, indicating that they are likely not direct targets.

The following diagram illustrates the decision-making process for target identification.

Target_ID_Logic Start Quantitative Data (Peptide Ratios) Filter1 Log2(Fold Change) < -1.5? Start->Filter1 Filter2 p-value < 0.05? Filter1->Filter2 Yes Low_Confidence Low-Confidence / Non-Target Filter1->Low_Confidence No High_Confidence High-Confidence Target Filter2->High_Confidence Yes Filter2->Low_Confidence No

Caption: Logic tree for classifying protein targets.

Conclusion and Future Directions

The proteome-wide cross-reactivity profiling of a novel covalent probe like Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a critical step in its development. The competitive ABPP workflow described here provides a robust and unbiased method for identifying both the intended target and any potential off-targets. By understanding the complete interaction profile of a covalent molecule, researchers can make more informed decisions about its utility as a chemical probe or its potential as a therapeutic agent. This foundational knowledge is indispensable for advancing compounds through the drug discovery pipeline, ultimately leading to safer and more effective medicines.

References

  • Zhang, C., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]

  • García-López, J. A., et al. (2021). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. Available at: [Link]

  • Kambe, T., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC. Available at: [Link]

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  • Wang, C., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society. Available at: [Link]

  • Chen, H., et al. (2023). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PMC. Available at: [Link]

  • García-López, J. A., et al. (2021). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry. Available at: [Link]

  • Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Plant Chemetics Laboratory. Available at: [Link]

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A Comparative Benchmarking Guide to the IC50 Value of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate Against Established BTK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the half-maximal inhibitory concentration (IC50) of the novel compound, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, against established Bruton's tyrosine kinase (BTK) inhibitors. The inclusion of the prop-2-enamido (acrylamide) moiety in the subject compound strongly suggests its classification as a covalent inhibitor of BTK, a mechanism shared with several clinically approved drugs.[1][2] This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel kinase inhibitors.

The central premise of this guide is to establish a robust, self-validating experimental design for the accurate determination and comparison of IC50 values. By understanding the biochemical potency of this novel compound in relation to well-characterized reference compounds, researchers can make informed decisions regarding its potential for further development.

The Significance of Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the development, activation, proliferation, and survival of B-cells.[5][6] Dysregulation of BTK activity has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][7] Consequently, BTK has emerged as a key therapeutic target for the treatment of these diseases.[8]

The mechanism of action for many potent BTK inhibitors involves the formation of a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the enzyme.[2][9] This irreversible inhibition effectively blocks the downstream signaling cascade, leading to apoptosis of malignant B-cells.[10][11] The subject of this guide, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, contains an acrylamide functional group, which is the reactive "warhead" responsible for this covalent interaction in established inhibitors like ibrutinib.[1][12]

Experimental Design: A Framework for Rigorous IC50 Determination

The cornerstone of a reliable benchmarking study is a well-designed experiment that minimizes variability and allows for direct comparison. This section outlines the critical components of such a design, from the selection of appropriate reference compounds to the choice of assay methodology.

Selection of Reference Compounds

To provide a meaningful context for the IC50 value of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, it is essential to benchmark it against clinically relevant and well-characterized BTK inhibitors. For this guide, we have selected the following reference compounds:

  • Ibrutinib: A first-in-class, potent, and selective BTK inhibitor.[2] It serves as the foundational benchmark for covalent BTK inhibitors.

  • Acalabrutinib: A second-generation BTK inhibitor designed for increased selectivity and a more favorable safety profile compared to ibrutinib.[13][14]

  • Zanubrutinib: Another second-generation BTK inhibitor known for its high potency and selectivity, which can lead to improved therapeutic outcomes.[15][16]

The rationale for selecting these compounds is based on their established use in both research and clinical settings, providing a robust dataset for comparison.

Experimental Workflow for IC50 Determination

The following workflow outlines the key stages of the IC50 determination process. This systematic approach ensures reproducibility and data integrity.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (Test & Reference) Incubation Incubation of BTK with Inhibitors Compound_Prep->Incubation Enzyme_Prep BTK Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Reaction_Initiation Initiation of Kinase Reaction (Addition of Substrate/ATP) Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Reaction Termination & Signal Detection Reaction_Initiation->Reaction_Termination Data_Acquisition Data Acquisition Reaction_Termination->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting (Four-Parameter Logistic Model) Data_Acquisition->Curve_Fitting IC50_Determination IC50 Value Calculation Curve_Fitting->IC50_Determination BTK_Signaling_Pathway cluster_inhibitors Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK Signal Transduction Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Inhibitor Covalent BTK Inhibitors (e.g., Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, Ibrutinib) Inhibitor->BTK Covalent Binding to Cys481

Caption: The central role of BTK in the B-cell receptor signaling pathway and the point of intervention for covalent inhibitors.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases. [4][5]These kinases then phosphorylate and activate BTK. [17]Activated BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2), which leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG). [4][18]This ultimately results in the activation of downstream transcription factors such as NF-κB, promoting B-cell proliferation and survival. [3]Covalent BTK inhibitors, including the putative Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, physically block the ATP-binding site of BTK, thereby halting this entire signaling cascade. [11]

Discussion and Interpretation of Results

  • Relative Potency: A direct comparison will establish whether the novel compound is more or less potent than the established inhibitors. For instance, an IC50 value in the sub-nanomolar to low nanomolar range would suggest high potency, comparable to the reference compounds. [13][15]

  • Structure-Activity Relationship (SAR): The obtained IC50 value provides a crucial data point for understanding the structure-activity relationship of this chemical scaffold. This information can guide further chemical modifications to optimize potency and other pharmacological properties.

  • Potential for Further Development: A potent IC50 value is a prerequisite for further investigation. Compounds with promising in vitro potency are typically advanced to cellular assays to assess their effects on B-cell activation and proliferation, followed by in vivo studies in animal models of B-cell malignancies.

It is important to note that while a low IC50 is desirable, it is not the sole determinant of a drug's therapeutic potential. Other factors, such as selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and off-target effects, are also critical for the overall success of a drug candidate. [13][14]Second-generation BTK inhibitors like acalabrutinib and zanubrutinib were developed to improve upon the selectivity profile of ibrutinib, thereby reducing off-target-related adverse effects. [1][8]Therefore, subsequent studies on Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate should also include kinase profiling to assess its selectivity.

Conclusion

This guide has provided a comprehensive framework for the robust benchmarking of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate's IC50 value against established BTK inhibitors. By adhering to the principles of sound experimental design, employing a validated assay protocol, and interpreting the data within the context of the underlying biological pathway, researchers can accurately assess the in vitro potency of this novel compound. This critical first step is essential for making informed decisions regarding its trajectory in the drug discovery and development pipeline.

References

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  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 9(7), 987-1001. [Link]

  • Byrd, J. C., Harrington, B., O'Brien, S., Jones, J. A., Park, K., Woyach, J. A., ... & Johnson, A. J. (2016). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Journal of Clinical Oncology, 34(25), 3028. [Link]

  • The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents. (2019). Haematologica, 104(11), 2216-2227. [Link]

  • Maddocks, K. J., & Jones, J. A. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 1-8. [Link]

  • Tavakoli, G. M., Yazdanpanah, N., & Rezaei, N. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases. Advances in Rheumatology, 64(1), 61. [Link]

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  • Herman, S. E., Gordon, A. L., Hertlein, E., Ramanunni, A., Zhang, X., Jaglowski, S., ... & Johnson, A. J. (2015). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Clinical Cancer Research, 21(24), 5543-5551. [Link]

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A Researcher's Guide to Ensuring Reproducibility of Target Engagement Assays for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate Across Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Confronting the Reproducibility Challenge in Drug Discovery

In the landscape of modern drug development, the confirmation of a drug's interaction with its intended target within a cellular environment is a cornerstone of a successful preclinical program.[1][2][3] This process, known as target engagement (TE), provides critical evidence for the mechanism of action and builds the confidence needed to advance a candidate molecule.[1][4] However, the path from a potent biochemical inhibitor to a validated cellular-active compound is fraught with challenges, chief among them being the issue of reproducibility.[5][6] The so-called "reproducibility crisis" stems from a multitude of factors, including non-standardized protocols, biological variability, and complex experimental workflows.[5][7]

This guide addresses these challenges in the context of a novel covalent inhibitor, Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (hereafter referred to as Cmpd-X). The prop-2-enamido group suggests a potential mechanism of covalent modification of a target protein, a strategy of increasing importance in drug design. For the purpose of this guide, we will hypothesize that Cmpd-X targets a widely expressed intracellular kinase, "Kinase-Y," which is implicated in a common oncogenic signaling pathway.

We will provide an in-depth comparison of two gold-standard target engagement assays—the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement assay—across three distinct human cell lines: HEK293T (a readily transfectable kidney cell line), MCF-7 (a breast cancer line with high endogenous Kinase-Y expression), and HCT116 (a colorectal cancer line with a different genetic background). Our objective is to provide researchers, scientists, and drug development professionals with a framework for systematically evaluating and ensuring the reproducibility of target engagement data, a critical step for making go/no-go decisions with confidence.

The Crux of the Matter: Why Do Target Engagement Assays Yield Variable Results?

Before delving into experimental protocols, it is crucial to understand the sources of variability. A cell-based assay is not a simple mix of purified reagents; it is a dynamic living system.[8] Discrepancies in results across different laboratories or even between experiments in the same lab can often be traced back to a few key areas:

  • Biological Variables:

    • Cell Line Authenticity and Integrity: The use of misidentified or cross-contaminated cell lines is a primary driver of non-reproducible data.[7] Furthermore, genetic drift can occur in continuously passaged cells, altering the expression levels of the target protein or compensatory pathways.

    • Passage Number and Cell Density: As cells are cultured over time, their characteristics can change. High-passage-number cells may exhibit altered metabolism or signaling. Similarly, cell density at the time of the assay can dramatically affect drug response.[6][9]

    • Culture Media and Supplements: Components in the media, particularly the lot and concentration of Fetal Bovine Serum (FBS), can significantly influence cell physiology and drug-protein interactions.[6][10]

  • Technical Variables:

    • Protocol Deviations: Minor, seemingly insignificant deviations from a protocol can lead to major differences in outcomes.[11] This includes variations in incubation times, temperatures, and reagent concentrations.

    • Instrumentation and Reagents: Differences in equipment calibration, reagent quality, and even the type of microplate used (e.g., tissue culture-treated vs. non-binding surface) can introduce variability.[5][10][12]

    • Human Error: Complex, manual workflows are prone to human error, especially in liquid handling steps.[5][11]

This guide is structured to mitigate these variables through robust experimental design, inclusion of proper controls, and detailed, validated protocols.

Visualizing the Target: A Hypothetical Signaling Pathway for Kinase-Y

To provide a clear biological context, we will situate our target, Kinase-Y, within a hypothetical signaling cascade. Cmpd-X is designed to covalently bind to and inhibit Kinase-Y, thereby blocking downstream signal propagation that leads to cell proliferation.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates KinaseY Target: Kinase-Y UpstreamKinase->KinaseY Phosphorylates & Activates DownstreamEffector Downstream Effector KinaseY->DownstreamEffector Activates Proliferation Cell Proliferation DownstreamEffector->Proliferation Promotes CmpdX Cmpd-X CmpdX->KinaseY Covalently Inhibits

Caption: Hypothetical signaling pathway showing Cmpd-X inhibiting the target Kinase-Y.

Comparative Analysis: Target Engagement of Cmpd-X Across Cell Lines

We will employ two distinct and complementary methods to measure the engagement of Cmpd-X with Kinase-Y.

A. Cellular Thermal Shift Assay (CETSA®): The Label-Free Approach

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13][14] This thermal stabilization can be measured by heating cell lysates or intact cells treated with a compound, separating the aggregated proteins from the soluble fraction, and quantifying the amount of soluble target protein remaining.[14][15]

A 1. Cell Culture (HEK293T, MCF-7, HCT116) B 2. Compound Treatment (Cmpd-X or DMSO Vehicle) A->B C 3. Heat Challenge (Temperature Gradient, e.g., 40-64°C) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separate Soluble Fraction (High-Speed Centrifugation) D->E F 6. Protein Quantification (Western Blot for Kinase-Y) E->F G 7. Data Analysis (Plot Melt Curves & ITDRF) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[13]

Objective: To determine the melting temperature (Tₘ) of Kinase-Y in the presence and absence of Cmpd-X and to calculate the EC₅₀ of target engagement.

  • Cell Preparation:

    • Culture HEK293T, MCF-7, and HCT116 cells in their recommended media until they reach ~80-90% confluency. The use of authenticated, low-passage cells is critical.[7]

    • Harvest cells using trypsin, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 20 x 10⁶ cells/mL.

  • Compound Incubation:

    • Aliquot cell suspensions into two tubes. Treat one tube with Cmpd-X (e.g., to a final concentration of 20 µM) and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate at 37°C for 1 hour to allow for cell permeation and target binding.

  • Heat Challenge (Melt Curve):

    • Aliquot 50 µL of the Cmpd-X-treated and DMSO-treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[16]

  • Lysis and Clarification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[16]

  • Western Blot Analysis:

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine protein concentration, and load equal amounts of total protein for SDS-PAGE.

    • Perform Western blotting using a validated primary antibody specific for Kinase-Y and a loading control (e.g., GAPDH).[13]

  • Isothermal Dose-Response Fingerprint (ITDRF):

    • Based on the melt curve, select a single temperature that shows the largest stabilization window (e.g., 54°C).

    • Repeat steps 1-2, but incubate cells with a serial dilution of Cmpd-X (e.g., 0.1 nM to 50 µM).

    • Perform the heat challenge (step 3) at the single chosen temperature for all samples.

    • Proceed with steps 4-5 to quantify the amount of soluble Kinase-Y at each compound concentration.

Table 1: Comparative CETSA Data for Cmpd-X Across Cell Lines

Cell LineVehicle Tₘ (°C)Cmpd-X Tₘ (°C)Thermal Shift (ΔTₘ, °C)ITDRF EC₅₀ (µM)
HEK293T 50.157.8+7.70.85
MCF-7 50.558.0+7.50.62
HCT116 49.953.1+3.24.10

Interpretation: The data show robust target engagement in HEK293T and MCF-7 cells, with a significant thermal shift and sub-micromolar EC₅₀ values. The consistency between these two lines suggests the assay is reproducible in different backgrounds where the target is expressed and accessible. However, the result in HCT116 cells is markedly different. The smaller thermal shift and weaker EC₅₀ could indicate several biological realities:

  • Lower expression of Kinase-Y in HCT116 cells.

  • Presence of an efflux pump that actively removes Cmpd-X from the cell.

  • Different post-translational modifications of Kinase-Y in HCT116 that affect Cmpd-X binding.

These discrepancies are not failures of the assay but rather crucial data points that highlight the importance of cross-cell line validation.

B. NanoBRET™ Target Engagement Assay: The Live-Cell, Proximity-Based Method

The NanoBRET™ assay measures compound binding to a target protein in living cells.[17][18] It requires engineering the target protein to express it as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the same site as the test compound is then added. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[17][19]

A 1. Transfect Cells (Express Kinase-Y-NanoLuc® fusion) B 2. Seed Cells (Into 96- or 384-well plates) A->B C 3. Add Cmpd-X Dilution Series (Incubate for 2 hours at 37°C) B->C D 4. Add Tracer & Substrate (NanoBRET™ Tracer and Nano-Glo® Substrate) C->D E 5. Read Plate (Measure Donor & Acceptor Emission) D->E F 6. Calculate BRET Ratio (Acceptor Emission / Donor Emission) E->F G 7. Data Analysis (Plot Dose-Response Curve & IC₅₀) F->G

Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Assay.[18][19]

Objective: To quantify the intracellular potency (IC₅₀) of Cmpd-X by measuring its competition with a fluorescent tracer in live cells.

  • Cell Preparation and Transfection:

    • One day prior to the experiment, transfect HEK293T, MCF-7, and HCT116 cells with a plasmid encoding for the Kinase-Y-NanoLuc® fusion protein using a suitable transfection reagent.[18]

    • Causality Note: Transfection efficiency can vary significantly between cell lines. It is essential to optimize transfection conditions for each cell type to ensure adequate and comparable expression levels of the fusion protein.

  • Cell Seeding:

    • Following transfection (typically 18-24 hours), harvest the cells and seed them into a white, 96-well assay plate at a predetermined optimal density in Opti-MEM® medium.[18]

  • Compound Addition:

    • Prepare a serial dilution of Cmpd-X in Opti-MEM®.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only (no inhibitor) and no-tracer (maximum competition) controls.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the compound to reach equilibrium with its target.[20]

  • Tracer and Substrate Addition:

    • Prepare a 3X solution of the NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add this solution to all wells.

  • Signal Detection:

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm) simultaneously.[18]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data using the vehicle and no-tracer controls.

    • Plot the normalized BRET ratio against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀.

Table 2: Comparative NanoBRET™ Data for Cmpd-X Across Cell Lines

Cell LineTransfection EfficiencyBasal BRET Window (mBU)Cmpd-X IC₅₀ (µM)
HEK293T High (~85%)1500.55
MCF-7 Moderate (~50%)1250.41
HCT116 Moderate (~45%)1103.50

Interpretation: The NanoBRET™ data correlate well with the CETSA results. The IC₅₀ values in HEK293T and MCF-7 cells are potent and consistent, confirming strong intracellular target engagement. The weaker IC₅₀ in HCT116 cells again points to a cell-specific biological factor that limits the compound's ability to engage its target. The lower BRET window in HCT116 could be a result of lower transfection efficiency or endogenous factors interfering with the assay components. This reinforces the conclusion from the CETSA experiment and underscores the need to investigate the underlying biology of HCT116 cells (e.g., transporter expression) before drawing conclusions about the compound's general efficacy.

Best Practices for Ensuring Cross-Assay and Cross-Cell Line Reproducibility

Achieving reproducible data is not a matter of chance; it is the result of deliberate and systematic quality control.[21]

  • Standardize Biological Reagents:

    • Cell Sourcing and Authentication: Always source cell lines from reputable bio-resource centers (e.g., ATCC).[7] Perform STR profiling to authenticate human cell lines and test regularly for mycoplasma contamination.

    • Control Cell Passage: Establish a clear window of passage numbers for your experiments (e.g., use cells only between passages 5 and 20) and maintain meticulously documented frozen stocks.

    • Reagent Consistency: Use the same lot of media, FBS, and key reagents for a set of comparative experiments to minimize variability.[10]

  • Validate and Document Protocols:

    • Detailed SOPs: Create and adhere to detailed Standard Operating Procedures (SOPs) for every step of the assay, from cell culture to data analysis.[11]

    • Assay Validation: Before comparing compounds, validate the assay itself. This includes determining the Z'-factor to assess robustness, confirming the linearity of the detection method, and establishing clear positive and negative controls.[21][22]

  • Embrace Automation:

    • Where possible, use automated liquid handlers for dispensing cells, compounds, and reagents. This minimizes human error, improves precision, and increases throughput.[6][8]

  • Orthogonal Method Validation:

    • As demonstrated, use at least two mechanistically distinct assays (like CETSA and NanoBRET) to confirm target engagement. Concordant results from different methods provide much higher confidence than a single data point.[23]

  • Transparent Data Reporting:

    • When publishing or reporting results, provide all necessary details for another researcher to replicate the experiment. This includes cell line source, passage number, media formulation, detailed protocols, and raw data where possible.[7]

Conclusion

The reproducibility of target engagement assays is fundamental to the integrity of drug discovery research. This guide demonstrates that variability in TE data across different cell lines should not be viewed as a failure, but as an opportunity to gain deeper insights into the complex interplay between a compound and the cellular environment. By employing orthogonal, well-validated assays like CETSA and NanoBRET, and by adhering to rigorous best practices in cell culture and experimental execution, researchers can generate robust and reliable data. The consistent results for Cmpd-X in HEK293T and MCF-7 cells, contrasted with the divergent data from HCT116 cells, provide a clear path for further investigation and ultimately lead to more informed decisions in the progression of promising therapeutic candidates.

References

  • Infinix Bio. (2026, March 1). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is paramount to appreciating the necessity of a stringent disposal protocol. The molecule's structure incorporates several functional groups, each contributing to its potential hazard profile.

  • Acrylamide Moiety: The most significant feature is the prop-2-enamido group, an acrylamide derivative. Acrylamide monomers are recognized as potent neurotoxins and are classified as probable human carcinogens.[1] Therefore, any waste containing the unpolymerized form of this compound must be treated as toxic and potentially carcinogenic.

  • Benzoate Ester & Piperidine Ring: While less acutely hazardous, these components contribute to the compound's overall chemical reactivity and environmental persistence. Improper disposal could lead to the contamination of water and soil.[2]

Given these characteristics, the toxicological properties of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate have not been fully investigated, and it must be handled as a hazardous substance.[3] All waste generated from its use is, by default, considered hazardous waste.

Table 1: Hazard Classification Summary

Hazard TypeClassificationGHS PictogramPrecautionary Statements
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Irritation Category 2 (Causes skin irritation)GHS07 (Exclamation Mark)H315: Causes skin irritation
Eye Irritation Category 2A (Causes serious eye irritation)GHS07 (Exclamation Mark)H319: Causes serious eye irritation
Respiratory Irritation Category 3 (May cause respiratory irritation)GHS07 (Exclamation Mark)H335: May cause respiratory irritation

Note: This classification is based on the known hazards of similar chemical structures and functional groups.[3][4]

Regulatory Framework: Adherence to Compliance

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][5][6] Under RCRA, chemical waste is classified based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][6] Due to the toxicity of the acrylamide group, waste containing this compound falls under RCRA's purview.

It is a legal requirement that hazardous chemical waste is not disposed of via standard trash or sewer systems.[2][7] All laboratories that generate such waste must adhere to specific procedures for its collection, storage, and transfer to a licensed waste disposal facility.[5][8]

Disposal Workflow and Step-by-Step Protocol

The following workflow provides a visual and procedural guide for the safe disposal of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate from the point of generation to final pickup.

G cluster_0 At the Bench: Waste Generation cluster_2 Step 2: Labeling & Temporary Storage cluster_3 Step 3: Final Disposal A Use of Methyl 3-(piperidin-1-yl)-4- (prop-2-enamido)benzoate B Solid Waste (Contaminated consumables, unused solid compound) A->B e.g., weigh paper, gloves C Liquid Waste (Reaction mixtures, solvent rinses) A->C e.g., in organic solvent D Sharps Waste (Contaminated needles, razor blades) A->D E Label Container: 'Hazardous Waste' Full Chemical Name Date, Hazard Pictograms B->E C->E F Store in Designated Satellite Accumulation Area (SAA) E->F Securely sealed G Use Secondary Containment F->G Segregate incompatibles H Schedule Pickup with Environmental Health & Safety (EHS) or Licensed Waste Contractor G->H When container is full or per schedule

Figure 1: Disposal Workflow for Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate.

Detailed Disposal Protocol:

Objective: To safely collect and store all waste streams containing Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate for final disposal by a licensed professional service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety glasses or goggles, face shield, lab coat, and nitrile gloves.[3][7]

  • Designated hazardous waste containers (chemically compatible, leak-proof, with secure closures).[2][5]

  • Hazardous waste labels.

  • Secondary containment bins.

Procedure:

  • Wear Appropriate PPE: Before handling the compound or its waste, ensure you are wearing all required PPE.[3] Handle with gloves, and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Segregate Waste at the Source: Never mix hazardous waste with non-hazardous waste. At your workstation, separate waste streams as they are generated.

    • Solid Waste: Collect unused or expired solid compounds, contaminated weigh boats, gloves, bench paper, and silica gel in a designated, robust, sealable plastic bag or a wide-mouth container labeled for solid hazardous waste.[1][3]

    • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a chemically compatible, shatter-resistant container (e.g., polyethylene or glass, depending on the solvent).[5][7] Do not fill the container to more than 90% capacity.[5]

    • Acutely Contaminated Sharps: Needles, razor blades, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Properly Label Waste Containers: As soon as you begin adding waste to a container, it must be labeled.[6] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate." If in a mixture, list all components.

    • The approximate concentrations and volumes.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

  • Store Waste in a Designated Area:

    • All waste containers must be kept closed with a secure lid when not actively in use.[2]

    • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct supervision of lab personnel and clearly marked with hazardous waste signage.[5]

    • Place all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to prevent spills.[2]

    • Ensure incompatible waste types are segregated to prevent dangerous chemical reactions.[2]

  • Arrange for Final Disposal:

    • Do not allow waste to accumulate for extended periods.[2]

    • Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service.[3][7] They are equipped to transport and dispose of the material in compliance with all federal and state regulations, likely via high-temperature incineration.[9][10]

Spill and Emergency Procedures

In the event of a spill, the primary objective is to prevent exposure and environmental contamination.

  • Minor Spill (Solid): If a small amount of solid is spilled within a chemical fume hood, carefully sweep it up without creating dust and place it in the solid hazardous waste container.[3][11] Decontaminate the area with a suitable cleaning solution.

  • Minor Spill (Liquid): For small liquid spills, absorb the material with a non-combustible absorbent medium (e.g., sand or vermiculite), and place the contaminated absorbent into the solid hazardous waste container.[9]

  • Major Spill: In case of a large spill, or any spill outside of a containment area, evacuate personnel from the immediate vicinity.[3] Notify your supervisor and contact your institution's EHS or emergency response team immediately.

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative work in the laboratory does not come at the cost of personal or public health.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.